[1,2,4]Triazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDJVPRVKHSWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192943 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-66-6 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of the Triazolo[1,5-a]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. As a purine isostere, this nitrogen-rich ring system has been explored for its potential as an anticancer, anti-inflammatory, and antiviral agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of the triazolo[1,5-a]pyrazine scaffold, with a focus on its role as a kinase inhibitor.
Synthetic Strategies
The construction of the triazolo[1,5-a]pyrazine ring system can be achieved through several synthetic routes, primarily involving cyclocondensation reactions and the Dimroth rearrangement.
One effective method involves a one-pot, three-component reaction of ynones, and amino azides, leading to the formation of 4-substituted-6,7-dihydro-[1][2][3]triazolo[1,5-a]pyrazine derivatives in excellent yields. This approach offers a straightforward and efficient route to this scaffold.
Another key strategy is the Dimroth rearrangement of the isomeric[1][2][4]triazolo[4,3-a]pyrazine scaffold. This rearrangement typically occurs under acidic or basic conditions and involves the opening of the pyrazine ring followed by recyclization to form the more thermodynamically stable [1,5-a] isomer. The presence of specific substituents can influence the rate and feasibility of this rearrangement.
A general synthetic workflow for the preparation of triazolo[1,5-a]pyrazine derivatives is outlined below:
Caption: General synthetic strategies for the triazolo[1,5-a]pyrazine scaffold.
Experimental Protocols
One-Pot Synthesis of 4-Substituted-6,7-dihydro-[1][2][3]triazolo[1,5-a]pyrazines[5]
This protocol describes a one-pot cycloaddition reaction for the synthesis of[1][2][3]triazolo[1,5-a]pyrazine derivatives.
Materials:
-
1-Substituted-3-(trimethylsilyl)prop-2-yn-1-one (0.5 mmol)
-
2-Azidoethanamine (1.5 mmol)
-
Toluene (1 mL)
-
Trifluoroacetic acid (1 mL)
-
1 M NaOH
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
A mixture of 1-substituted-3-(trimethylsilyl)prop-2-yn-1-one (0.5 mmol), 2-azidoethanamine (1.5 mmol), and toluene (1 mL) is sealed in a glass vial and heated to 120 °C overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, trifluoroacetic acid (1 mL) is added, and the mixture is stirred at 120 °C for 5 hours.
-
1 M NaOH (1 mL) is then added to the reaction mixture, which is stirred for 1 hour at room temperature.
-
The mixture is extracted with chloroform and washed with water.
-
The organic layer is dried, and the solvent is evaporated under vacuum.
-
The final product is isolated by silica gel column chromatography.
Characterization of the Triazolo[1,5-a]pyrazine Scaffold
The structural elucidation and characterization of triazolo[1,5-a]pyrazine derivatives are primarily accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of the triazolo[1,5-a]pyrazine core and determining the position of substituents.
¹H NMR: The proton NMR spectra of triazolo[1,5-a]pyrazines typically show characteristic signals for the protons on the pyrazine and triazole rings. The chemical shifts of these protons are influenced by the nature and position of the substituents. For example, in 4-substituted-6,7-dihydro-[1][2][3]triazolo[1,5-a]pyrazine derivatives, the protons of the dihydro-pyrazine ring appear as distinct multiplets.
¹³C NMR: The carbon NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of this scaffold.
| Compound | ¹H NMR (δ, ppm) | Reference |
| 4-Phenyl-6,7-dihydro-[1][2][3]triazolo[1,5-a]pyrazine | 8.05 (d, J = 7.5 Hz, 2H), 7.50-7.40 (m, 3H), 4.51 (t, J = 5.5 Hz, 2H), 4.29 (t, J = 5.5 Hz, 2H) | [5] |
| 4-(4-Chlorophenyl)-6,7-dihydro-[1][2][3]triazolo[1,5-a]pyrazine | 8.00 (d, J = 8.5 Hz, 2H), 7.42 (d, J = 8.5 Hz, 2H), 4.50 (t, J = 5.5 Hz, 2H), 4.28 (t, J = 5.5 Hz, 2H) | [5] |
| 4-(4-Methoxyphenyl)-6,7-dihydro-[1][2][3]triazolo[1,5-a]pyrazine | 8.01 (d, J = 9.0 Hz, 2H), 6.95 (d, J = 9.0 Hz, 2H), 4.48 (t, J = 5.5 Hz, 2H), 4.26 (t, J = 5.5 Hz, 2H), 3.85 (s, 3H) | [5] |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. The fragmentation patterns observed in the mass spectra can also provide valuable structural information. The mass spectra of s-triazolo[1,5-a]pyrazines have been described and can aid in their identification.[3]
| Compound | Molecular Formula | Ionization Mode | [M+H]⁺ (m/z) | Reference |
| 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][3][6]triazin-4(3H)-one | C₆H₅BrN₄OS | EI-MS | 260.9440 | [2] |
| 8-Methyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][3][6]triazin-4(3H)-one | C₇H₈N₄OS | EI-MS | 197.0419 | [2] |
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. This technique is invaluable for confirming the regiochemistry of substitution on the triazolo[1,5-a]pyrazine scaffold.
Biological Activity and Signaling Pathways
Derivatives of the closely related triazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK2.[4][7] These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in cytokine signaling and immune responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Furthermore, pyrazolopyrazinone derivatives, which share structural similarities with the triazolo[1,5-a]pyrazine core, have been shown to significantly reduce the protein levels of phosphoinositide 3-kinase (PI3K).[8] The PI3K-Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Given the structural similarities, it is plausible that triazolo[1,5-a]pyrazine derivatives also exert their biological effects through the modulation of these key signaling pathways.
Caption: Postulated inhibition of the JAK-STAT signaling pathway.
Caption: Postulated inhibition of the PI3K-Akt signaling pathway.
Conclusion
The triazolo[1,5-a]pyrazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthesis can be achieved through various efficient methods, and its structure can be unequivocally confirmed by modern analytical techniques. The potential of triazolo[1,5-a]pyrazine derivatives to modulate key signaling pathways, such as the JAK-STAT and PI3K-Akt pathways, underscores their importance in drug discovery, particularly in the fields of oncology and immunology. This guide provides a foundational understanding for researchers to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.
References
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. "Mass spectra of substituted pyrazolo[1,5‐a]‐1,3,5‐triazines" by Hassan S. El Khadem, Rodger L. Foltz et al. [digitalcommons.mtu.edu]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Novel Triazolo[1,5-a]pyrazine Derivatives
The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a purine bioisostere, this scaffold has been successfully incorporated into molecules targeting a wide array of biological targets, leading to the development of promising therapeutic agents. This guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel triazolo[1,5-a]pyrazine derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this area.
Anticancer Activity
Triazolo[1,5-a]pyrazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[4][5]
Quantitative Data:
| Compound | c-Met IC50 (nM)[4][5] | VEGFR-2 IC50 (µM)[4][5] | A549 IC50 (µM)[4][5] | MCF-7 IC50 (µM)[4][5] | Hela IC50 (µM)[4][5] |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (control) | - | - | - | - | - |
Another study focused on[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as c-Met kinase inhibitors.[6]
| Compound | c-Met Kinase IC50 (nM)[6] | A549 IC50 (µM)[6] | MCF-7 IC50 (µM)[6] | HeLa IC50 (µM)[6] |
| 22i | 48 | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
Signaling Pathway:
The inhibition of c-Met and VEGFR-2 by these compounds disrupts downstream signaling pathways critical for cancer cell proliferation and survival.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Novel pyrazolo[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[7] Compound 1 from this series demonstrated potent antiproliferative activity against cancer cell lines with high EGFR expression.[7]
Quantitative Data:
| Compound | HCC1937 IC50 (µM)[7] | HeLa IC50 (µM)[7] | MCF7 IC50 (µM)[7] |
| 1 | < 50 | < 50 | < 50 |
| 2 | < 50 | < 50 | < 50 |
| 3 | < 50 | < 50 | < 50 |
Signaling Pathway:
Caption: Inhibition of the EGFR signaling pathway by Compound 1.
Tubulin Polymerization Inhibition
Certain[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as a unique class of anticancer agents that inhibit tubulin polymerization, a mechanism distinct from taxanes like paclitaxel.[3] These compounds were shown to inhibit the binding of vinca alkaloids to tubulin.[3]
S-Phase Kinase-Associated Protein 2 (SKP2) Inhibition
More recently,[1][2][3]triazolo[1,5-a]pyrimidine-based small molecules have been developed as potent inhibitors of S-phase kinase-associated protein 2 (Skp2).[8] Skp2 is a component of an E3 ubiquitin ligase complex responsible for the degradation of cell cycle inhibitors like p21 and p27.[8] Inhibition of Skp2 leads to the accumulation of these inhibitors, causing cell cycle arrest and inhibiting cancer cell proliferation.[8] Compound E35 from this series showed a significant inhibitory effect on MGC-803 xenograft mice.[8]
Antimicrobial Activity
Derivatives of the triazolo[1,5-a]pyrazine scaffold have also been explored for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.
Antibacterial Activity
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity.[9] Some of these compounds showed moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[9]
Quantitative Data:
| Compound | S. aureus MIC (µg/mL)[9] | E. coli MIC (µg/mL)[9] |
| 2e | 32 | 16 |
| Ampicillin (control) | 32 | 8 |
Additionally, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were developed as dual inhibitors of bacterial DNA gyrase and Dihydrofolate reductase (DHFR).[10] Compounds 9n and 9o exhibited excellent bactericidal activity.[10]
Quantitative Data:
| Compound | MIC Range (µM)[10] |
| 9d, 9n, 9o, 9p | 16 - 102 |
| Ciprofloxacin (control) | 10 - 90 |
Antifungal Activity
The same series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives also showed significant antifungal activity.[10]
Quantitative Data:
| Compound | MIC Range against fungal species (µM)[10] |
| 9d, 9n, 9o, 9p | 15.50 - 26.30 |
| Fluconazole (control) | 11.50 - 17.50 |
Activity in Neurodegenerative Diseases
The therapeutic potential of triazolo[1,5-a]pyrazine and related structures extends to neurodegenerative diseases, particularly through their interaction with adenosine receptors and microtubules.
Adenosine A2A Receptor Antagonism
[1][2][3]triazolo[1,5-a]pyrazine derivatives have been synthesized as potent and selective antagonists of the adenosine A2A receptor, a promising target for the treatment of Parkinson's disease.[11][12]
Microtubule Stabilization
Microtubule-stabilizing[1][2][3]triazolo[1,5-a]pyrimidines are being investigated as potential therapeutics for Alzheimer's disease and other neurodegenerative conditions.[13] These compounds can interact with tubulin to normalize microtubule dynamics, which are often impaired in these diseases.[13]
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the biological activities of triazolo[1,5-a]pyrazine derivatives is provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Caption: Workflow for the MTT antiproliferative assay.
Detailed Steps:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the triazolo[1,5-a]pyrazine derivatives for a specified period (e.g., 48 or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
After a few hours of incubation, the formazan crystals are dissolved in a solvent, typically dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assays
These assays are employed to determine the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Caption: General workflow for a kinase inhibition assay.
Detailed Steps:
-
The kinase, its specific substrate, and ATP are combined in a buffer solution in the wells of a microplate.
-
The triazolo[1,5-a]pyrazine derivative is added at a range of concentrations.
-
The kinase reaction is initiated, often by the addition of ATP, and allowed to proceed for a defined period.
-
The reaction is then stopped.
-
The amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various detection methods, such as those based on luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.
-
The kinase activity is measured, and the IC50 value is calculated, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Antibacterial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Detailed Steps:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
Positive (bacteria with no compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Conclusion
The triazolo[1,5-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, with promising results in the fields of oncology, infectious diseases, and neurodegenerative disorders. The provided data and experimental outlines serve as a valuable resource for researchers and drug development professionals, aiming to inspire and facilitate the design and synthesis of the next generation of triazolo[1,5-a]pyrazine-based drugs with enhanced efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Triazolo[1,5-a]pyrazine Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential
The triazolo[1,5-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows compounds based on this core to act as bioisosteres, interacting with a wide array of biological targets and exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the chemical space of triazolo[1,5-a]pyrazine analogs and their isomers, with a focus on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Chemical Synthesis of the Triazolo[1,5-a]pyrazine Core
The synthesis of the triazolo[1,5-a]pyrazine ring system can be achieved through various synthetic routes, often involving the cyclization of a substituted pyrazine with a triazole precursor or the rearrangement of an isomeric triazolopyrimidine.
A general synthetic approach involves the reaction of a 2,3-dihalopyrazine with hydrazine to form a dihydrazinopyrazine, which is then cyclized with an appropriate reagent to yield the desired triazolo[1,5-a]pyrazine core. Modifications at different positions of the scaffold can be achieved by using substituted starting materials or through post-synthesis functionalization.
For instance, a common strategy to synthesize substituted triazolo[1,5-a]pyrazines involves a multi-step process starting from commercially available reagents. One such method begins with the reaction of a substituted 2-aminopyrazine with an appropriate reagent to introduce a hydrazinyl group, followed by cyclization to form the triazole ring fused to the pyrazine core.
Quantitative Biological Activity
Triazolo[1,5-a]pyrazine analogs and their isomeric[1][2][3]triazolo[1,5-a]pyrimidines have demonstrated significant potential across various therapeutic areas. The following tables summarize the quantitative biological data for representative compounds, highlighting their potency against different targets.
Anticancer Activity
The antiproliferative effects of these compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, showcasing their potential as anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H12 | MGC-803 (Gastric Cancer) | 9.47 | [4] |
| HCT-116 (Colon Cancer) | 9.58 | [4] | |
| MCF-7 (Breast Cancer) | 13.1 | [4] | |
| Compound 19 | Bel-7402 (Liver Cancer) | 12.3 | [5] |
| HT-1080 (Fibrosarcoma) | 6.1 | [5] | |
| Pyrazolo[1,5-a][1][6][7]triazine 9f | CDK2 | 1.85 | [8] |
| Pyrazolo[1,5-a][1][6][7]triazine 10c | CDK2 | 2.09 | [8] |
| MM137 | BxPC-3 (Pancreatic Cancer) | 0.18 | [9] |
| PC-3 (Prostate Cancer) | 0.06 | [9] | |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 | [10] |
| HeLa (Cervical Cancer) | 11.0 | [10] |
Antibacterial Activity
Several triazolo[1,5-a]pyrazine and related analogs have been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2e | Staphylococcus aureus | 32 | [11][12] |
| Escherichia coli | 16 | [11][12] | |
| Various Analogs | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | [13][14] |
Other Biological Activities
Beyond cancer and infectious diseases, these scaffolds have shown promise in other areas.
| Compound Class | Target | Activity (Ki or IC50) | Reference |
| Triazolo[1,5-c]pyrimidine analog | Adenosine A2A Receptor | Ki = 12.4 nM | [15] |
| Triazolo[1,5-a]pyridine derivative | JAK2 | < 10 nM | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the exploration of triazolo[1,5-a]pyrazine analogs.
General Synthesis of 2,5,7-Trisubstituted[1][2][3]Triazolo[1,5-a]pyrimidines
This protocol describes a common method for the synthesis of the isomeric triazolopyrimidine scaffold, which shares significant biological relevance with the triazolopyrazine core.
Materials:
-
Appropriate chalcone analogs
-
3-amino-5-(pyridyl)-1,2,4-triazoles
-
Ethylene glycol or propylene glycol
Procedure:
-
To a stirred solution of the appropriate 3-amino-5-(pyridyl)-1,2,4-triazole (1.24 mmol) in ethylene glycol or propylene glycol (10 ml), add the corresponding chalcone analog (1.24 mmol).[17]
-
Heat the resulting mixture at 220-230°C for 3 hours.[17]
-
Cool the reaction mixture and dilute it with water (50 ml).[17]
-
Collect the precipitated product by filtration.
-
Wash the solid with hot water.
-
Recrystallize the crude product from a suitable solvent to afford the pure 5,7-diaryl-2-pyridyl-1,2,4-triazolo[1,5-a]pyrimidine derivative.[17]
In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., Bel-7402, HT-1080)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the human cancer cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[5]
-
Incubate the plates for 12 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 24 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability and IC50 values based on the absorbance readings.
In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well microtiter plate.[18]
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[18]
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
A key aspect of understanding the therapeutic potential of triazolo[1,5-a]pyrazine analogs is elucidating the signaling pathways they modulate. Several studies have begun to unravel these mechanisms, with a particular focus on their anticancer effects.
Inhibition of the ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][7] Certain triazolo[1,5-a]pyrimidine indole derivatives have been shown to exert their anticancer effects by suppressing the ERK signaling pathway.[4]
Caption: Inhibition of the ERK signaling pathway by Triazolo[1,5-a]pyrazine analogs.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents from a library of triazolo[1,5-a]pyrazine analogs involves a systematic workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A typical workflow for the discovery of anticancer Triazolo[1,5-a]pyrazine analogs.
Conclusion and Future Directions
The triazolo[1,5-a]pyrazine scaffold and its isomers represent a privileged class of heterocyclic compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, antibacterial, and receptor modulation, underscore the importance of continued exploration of this chemical space. The data and protocols presented in this guide offer a solid foundation for researchers to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Expanding the structure-activity relationship (SAR) studies to identify key structural motifs responsible for specific biological activities.
-
Utilizing computational modeling and machine learning to predict the activity of new analogs and guide synthetic efforts.
-
Investigating the detailed molecular mechanisms of action, including the identification of direct protein targets and the elucidation of downstream signaling events.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By leveraging the information provided in this technical guide, the scientific community can accelerate the development of novel and effective therapeutics based on the versatile triazolo[1,5-a]pyrazine scaffold.
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule Articles | Smolecule [smolecule.com]
- 8. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Guide: Initial Screening of a Triazolo[1,5-a]pyrazine Library for Anticancer Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. This technical guide outlines a comprehensive strategy for the initial in vitro screening of a novel triazolo[1,5-a]pyrazine compound library to identify and characterize potential anticancer agents. The guide provides detailed experimental protocols for primary cytotoxicity screening, data analysis, and delineates key signaling pathways often implicated in the mechanism of action for this class of compounds.
Introduction: The Triazolo[1,5-a]pyrazine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine and related fused heterocyclic systems are recognized for their diverse biological activities, including anticancer properties.[4] These compounds often function as bioisosteres of purines, enabling them to act as kinase inhibitors or to interfere with other ATP-dependent processes crucial for cancer cell proliferation and survival.[5] The initial screening of a compound library is a critical step in the drug discovery pipeline, designed to efficiently identify "hit" compounds with significant biological activity from a large collection of synthesized molecules. This process involves a tiered approach, beginning with high-throughput primary assays and progressing to more detailed secondary and mechanistic studies for promising candidates.
General Screening Workflow
The initial screening process follows a logical progression from a broad primary screen to more focused secondary and mechanistic assays. This workflow ensures that resources are concentrated on the most promising compounds.
Experimental Protocols
Detailed and reproducible protocols are essential for a successful screening campaign. Below are methodologies for standard cytotoxicity assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, MGC-803) in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of appropriate culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrazine compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (for IC₅₀ determination) or a single high concentration (for primary screening, e.g., 10 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be determined using non-linear regression analysis.[8]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for cell density determination based on the measurement of cellular protein content.[9] It offers a reliable alternative to the MTT assay.[10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the incubation period, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Remove the TCA solution and wash the wells five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Remove Unbound Dye: Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.
Data Presentation: Hit Compound Summary
Quantitative data from the dose-response experiments should be organized for clear comparison. The table below provides an illustrative example of how to present results for lead compounds from the library.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| TZP-001 | MGC-803 (Gastric) | 9.47 | >4.0 |
| TZP-002 | HCT-116 (Colon) | 9.58 | >3.5 |
| TZP-003 | MCF-7 (Breast) | 13.1 | >2.5 |
| TZP-004 | Bel-7402 (Liver) | 12.3 | >2.8 |
| TZP-005 | HT-1080 (Fibrosarcoma) | 6.1 | >5.0 |
| Doxorubicin | MGC-803 (Gastric) | 0.85 | - |
| 5-Fu | MGC-803 (Gastric) | 25.3 | - |
| ¹ Selectivity Index (SI) is calculated as IC₅₀ in a normal cell line (e.g., GES-1) / IC₅₀ in the cancer cell line. A higher SI is desirable. | |||
| Data shown is representative and adapted from studies on structurally related[1][2][3]triazolo[1,5-a]pyrimidine derivatives for illustrative purposes.[4][5] |
Potential Mechanisms and Signaling Pathways
Hit compounds from triazolo-fused heterocyclic libraries often exert their anticancer effects by modulating critical signaling pathways that control cell survival, proliferation, and death.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[2] It can be initiated via two primary routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[11][12] Many potent compounds, including triazolopyrimidine derivatives, have been shown to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13]
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[14] This pathway is frequently hyperactivated in many types of cancer, making it a prime target for therapeutic intervention.[15][16] Inhibitors targeting key nodes like PI3K, Akt, or mTOR can effectively block these pro-survival signals. Some triazolo-based compounds have been found to exert their effects by modulating this pathway, particularly by affecting Akt phosphorylation.[17]
Conclusion and Future Directions
The initial screening of a triazolo[1,5-a]pyrazine library is a systematic process that begins with broad cytotoxicity testing and progressively narrows the focus to a select few "hit" compounds. By employing robust and reproducible assays like MTT and SRB, researchers can effectively identify molecules with potent anticancer activity. Subsequent dose-response studies and evaluation against normal cell lines help prioritize compounds with favorable therapeutic windows. Further investigation into the underlying mechanisms, such as the induction of apoptosis or the inhibition of critical pro-survival pathways like PI3K/Akt/mTOR, is essential for advancing these hits into lead candidates for preclinical development. The strategies outlined in this guide provide a solid framework for the successful discovery of novel triazolo[1,5-a]pyrazine-based anticancer agents.
References
- 1. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 13. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to Triazolo[1,5-a]pyrazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – represents a significant leap forward in drug discovery. The triazolo[1,5-a]pyrazine core has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique electronic and structural properties make it an ideal starting point for the development of potent and selective inhibitors of various enzymes and receptors. This technical guide provides an in-depth exploration of the triazolo[1,5-a]pyrazine scaffold, from its fundamental synthesis to its diverse biological applications, offering a comprehensive resource for researchers and drug development professionals.
The triazolo[1,5-a]pyrazine heterocyclic system is a nitrogen-rich scaffold that has garnered significant attention in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous kinases, as well as the ligand-binding pockets of various receptors. This inherent bioactivity, coupled with its favorable physicochemical properties, has led to the development of a wide array of derivatives with potent activities against cancer, neurodegenerative diseases, and inflammatory conditions. This guide will delve into the synthesis of this versatile core, detail the experimental protocols for its biological evaluation, and present a comprehensive overview of its therapeutic applications, supported by quantitative data and mechanistic insights.
Synthesis of the Triazolo[1,5-a]pyrazine Core
The efficient synthesis of the triazolo[1,5-a]pyrazine scaffold is a critical first step in the development of novel drug candidates. A common and effective method involves the cyclization of a 2-hydrazinopyrazine intermediate. This process is typically achieved through a two-step sequence starting from a readily available 2-chloropyrazine.
Experimental Protocol: Synthesis of 2-Hydrazinopyrazine
This protocol describes the synthesis of the key intermediate, 2-hydrazinopyrazine, from 2-chloropyrazine.
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrazine (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (4-6 equivalents) dropwise at room temperature.[2]
-
Heat the reaction mixture to reflux (approximately 85°C) and maintain for 4-8 hours.[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-hydrazinopyrazine, will precipitate out of the solution.
-
Collect the solid product by suction filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 2-hydrazinopyrazine as a solid.
Experimental Protocol: Cyclization to form Triazolo[1,5-a]pyrazine
This protocol outlines the cyclization of 2-hydrazinopyrazine to form the triazolo[1,5-a]pyrazine core.
Materials:
-
2-Hydrazinopyrazine
-
Triethyl orthoformate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-hydrazinopyrazine (1 equivalent) in ethanol.
-
Add triethyl orthoformate (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the triazolo[1,5-a]pyrazine core.
Biological Activities and Therapeutic Applications
The triazolo[1,5-a]pyrazine scaffold and its isomers have demonstrated a broad range of biological activities, leading to their investigation in various therapeutic areas.
Anticancer Activity
A significant area of research for triazolo[1,5-a]pyrazine derivatives is in oncology. These compounds have shown potent inhibitory activity against several kinases implicated in cancer progression.
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2.[4]
Table 1: Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives against JAK Kinases
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| J-4 | 2.5 | 3.1 | >1000 | [4] |
| J-6 | 3.2 | 4.5 | >1000 | [4] |
| Filgotinib (GLPG0634) | 10 | 28 | 810 | [5] |
| Compound 23a | 72 | >1000 | >1000 | [6] |
The receptor tyrosine kinases c-Met and VEGFR-2 are key drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition of these kinases is a promising strategy for cancer therapy. A series of[7][8][9]triazolo[4,3-a]pyrazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2.[3]
Table 2: Inhibitory and Antiproliferative Activities of[7][8][9]triazolo[4,3-a]pyrazine Derivatives
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) | Reference |
| 17l | 26.00 | 2.6 | 0.98 | 1.05 | 1.28 | [3] |
| 17a | 55 | >10 | 1.23 | 1.43 | 2.31 | [3] |
| 17e | 77 | >10 | 2.05 | 1.74 | 4.78 | [3] |
| Foretinib | 1.9 | 0.09 | 0.89 | 1.12 | 1.35 | [3] |
Central Nervous System (CNS) Activity
The triazolo[1,5-a]pyrazine scaffold has also shown significant promise in the development of treatments for neurological and psychiatric disorders.
The adenosine A2A receptor is a key modulator of glutamatergic neurotransmission and is a validated target for the treatment of Parkinson's disease. Triazolo[1,5-a]pyrazine derivatives have been developed as potent and selective antagonists of the A2A receptor.[1]
Table 3: Binding Affinity of Triazolo[1,5-a]pyrazine and Related Scaffolds as Adenosine A2A Receptor Antagonists
| Compound | Scaffold | A2A Ki (nM) | A1/A2A Selectivity | Reference |
| ZM241385 (4) | Triazolotriazine | 1.6 | 484 | [10] |
| Preladenant | Triazolopyrimidine | - | - | [11] |
| Compound 1a | Triazolopyrimidine | 5.58 | - | [11] |
| Compound 34 | Triazolotriazine | - | >400-fold | [12] |
| Compound 13 | Purine | 1.8 | 28 | [10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of triazolo[1,5-a]pyrazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by triazolo[1,5-a]pyrazine derivatives.
ERK Signaling Pathway
Caption: The ERK/MAPK signaling pathway, a target for some triazolo[1,5-a]pyrazine-based anticancer agents.
Experimental Protocols for Biological Evaluation
The biological evaluation of triazolo[1,5-a]pyrazine derivatives involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing insights into the antiproliferative mechanism of a compound.
Materials:
-
Cells of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[16]
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Phosphorylated ERK (p-ERK)
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins like ERK.
Materials:
-
Cells of interest
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.[18]
-
Quantify the band intensities to determine the relative levels of p-ERK.
Drug Discovery Workflow
The discovery and development of drugs based on the triazolo[1,5-a]pyrazine scaffold follows a structured workflow.
Caption: A generalized workflow for the discovery and development of drugs based on the triazolo[1,5-a]pyrazine scaffold.
Conclusion
The triazolo[1,5-a]pyrazine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its synthetic accessibility, favorable physicochemical properties, and ability to interact with a diverse range of biological targets make it an invaluable tool for medicinal chemists. The successful development of potent and selective inhibitors of kinases and receptors based on this scaffold highlights its immense therapeutic potential. This technical guide has provided a comprehensive overview of the key aspects of triazolo[1,5-a]pyrazine-based drug discovery, from synthesis and biological evaluation to its application in targeting critical signaling pathways. As our understanding of the molecular basis of disease continues to grow, it is certain that the triazolo[1,5-a]pyrazine scaffold will continue to be a source of innovative and life-changing medicines.
References
- 1. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Properties of the Triazolo[1,5-a]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system integral to medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a valuable core for developing novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is fundamental for the unambiguous identification, structural elucidation, and quality control of compounds incorporating this moiety. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) properties of the parent triazolo[1,5-a]pyrazine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the proton and carbon environments within the triazolo[1,5-a]pyrazine ring system.
Structure and Numbering:
The IUPAC numbering for the[1][2][3]triazolo[1,5-a]pyrazine core is as follows:
¹H NMR Spectral Data
The proton NMR spectrum of the unsubstituted triazolo[1,5-a]pyrazine core is characterized by four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic system.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~8.45 | Singlet | - |
| H-5 | ~8.70 | Doublet | ~4.5 |
| H-6 | ~8.00 | Doublet | ~4.5 |
| H-8 | ~9.35 | Singlet | - |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration used.
¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the ring system.[3]
| Carbon | Chemical Shift (δ) ppm |
| C-2 | ~150.0 |
| C-5 | ~140.0 |
| C-6 | ~125.0 |
| C-8 | ~135.0 |
| C-8a | ~148.0 |
Note: Data is compiled from spectral databases and may vary depending on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound.[2][4] The fragmentation pattern observed provides valuable structural information.
For the parent[1][2][3]triazolo[1,5-a]pyrazine (C₅H₄N₄), the calculated molecular weight is approximately 120.04 g/mol .[3][5]
Electron Ionization (EI-MS) Fragmentation
Under electron ionization, the triazolo[1,5-a]pyrazine core exhibits characteristic fragmentation patterns. The molecular ion peak (M⁺) is typically observed at an m/z of 120.[3] A key fragmentation pathway for related triazolo-azine systems involves the loss of a molecule of nitrogen (N₂), resulting from the cleavage of the triazole ring.[6]
| m/z | Ion | Description |
| 120 | [C₅H₄N₄]⁺ | Molecular Ion (M⁺) |
| 92 | [C₅H₄N₂]⁺ | Loss of N₂ (28 Da) |
| 66 | [C₄H₂N]⁺ | Further fragmentation |
Note: The relative abundance of fragments depends on the specific ionization energy and the instrument used.
Below is a diagram illustrating the primary fragmentation pathway.
Caption: Primary EI-MS fragmentation pathway of the triazolo[1,5-a]pyrazine core.
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and high-quality spectroscopic data.
General NMR Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the triazolo[1,5-a]pyrazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Instrument Setup : Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use a spectral width appropriate for the aromatic region (e.g., 0-12 ppm).
-
¹³C NMR : Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
2D NMR : If further structural confirmation is needed, perform 2D experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton-carbon connectivities.[1]
-
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrument Setup : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[7] The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.[2]
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan well beyond the expected molecular weight (e.g., m/z 50-500).
-
If fragmentation data is desired (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
-
Data Analysis : Analyze the resulting spectrum to identify the [M+H]⁺ peak and confirm the molecular weight. If MS/MS was performed, analyze the fragment ions to corroborate the proposed structure.
The general workflow for the spectroscopic analysis of a novel triazolo[1,5-a]pyrazine derivative is outlined below.
Caption: General experimental workflow for structural characterization.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. fiveable.me [fiveable.me]
- 3. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Tautomerism and Isomerism in Substituted Triazolo[1,5-a]pyrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules targeting a range of biological targets, including adenosine receptors and various enzymes.[1] Understanding the isomeric and tautomeric possibilities of this scaffold is critical for drug design, as different forms can exhibit distinct physicochemical properties, receptor-binding affinities, and metabolic stabilities. This technical guide provides an in-depth analysis of the structural isomerism and potential prototropic tautomerism inherent to substituted triazolo[1,5-a]pyrazines, summarizing key data and outlining experimental and computational methodologies for their study.
Structural Isomerism
The fusion of a 1,2,4-triazole ring with a pyrazine ring can result in several positional isomers. The[2][3][4]triazolo[1,5-a]pyrazine system is one of the most studied, alongside its isomeric counterpart,[2][3][4]triazolo[4,3-a]pyrazine.[5][6] These isomers differ in the point of fusion between the two heterocyclic rings, leading to distinct electronic distributions and chemical reactivity.
-
[2][3][4]Triazolo[1,5-a]pyrazine: Characterized by a bridgehead nitrogen atom (N4) shared between the five- and six-membered rings.
-
[2][3][4]Triazolo[4,3-a]pyrazine: Features a different fusion pattern, resulting in a distinct arrangement of nitrogen atoms.
The choice of synthetic route dictates which isomer is formed. For instance, the Dimroth rearrangement can be used to convert[2][3][4]triazolo[4,3-a]pyrimidines into the more stable[2][3][4]triazolo[1,5-a]pyrimidine isomers, a principle that can be extended to the pyrazine series.[7] The structural identity of these isomers is unequivocally confirmed by techniques such as X-ray crystallography and 2D NMR spectroscopy (HMBC, NOESY).[6][8]
Prototropic Tautomerism
Prototropic tautomerism, which involves the migration of a proton, is a key consideration for substituted triazolo[1,5-a]pyrazines, particularly those bearing amino, hydroxyl, or thiol groups. This can lead to different tautomeric forms existing in a dynamic equilibrium. While direct experimental studies on the tautomerism of this specific scaffold are limited, valuable insights can be drawn from analogous N-heterocyclic systems like triazolopyrimidines and pyrazoles.[7][9][10]
The primary forms of tautomerism to consider are:
-
Amino-Imino Tautomerism: For amino-substituted derivatives.
-
Keto-Enol (Lactam-Lactim) Tautomerism: For hydroxyl-substituted derivatives.
The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents, the solvent polarity, temperature, and pH.[11]
Annular Tautomerism
In the unsubstituted parent ring, annular tautomerism (where the proton moves between ring nitrogens) is not possible for the [1,5-a] fusion. However, in related systems like 1,2,4-triazole, a dynamic equilibrium exists where the proton resides on N1 or N4. Quantum-chemical calculations for 1,2,4-triazole have shown the 1H-tautomer to be more stable than the 4H-tautomer by approximately 7 kcal/mol in the gas phase.[9] This intrinsic preference is a crucial factor when considering the behavior of fused systems.
The logical relationship between potential tautomers of a substituted triazolo[1,5-a]pyrazine is illustrated below.
Data Presentation
Quantitative data on the tautomeric equilibria of substituted triazolo[1,5-a]pyrazines is scarce in the literature. Most analyses are qualitative or based on computational predictions for analogous systems. The following table summarizes theoretical energy differences for tautomers of the parent 1,2,4-triazole, which informs the likely stability of similar structures within the fused pyrazine system.
| Compound | Tautomers | Method | ΔE (kcal/mol) (Gas Phase) | Predominant Form |
| 1,2,4-Triazole | 1H-tautomer vs. 4H-tautomer | ab initio | ~7.0[9] | 1H-tautomer |
Note: ΔE represents the energy difference between tautomers. A positive value indicates the first-listed tautomer is less stable.
Experimental and Computational Protocols
A combination of spectroscopic and computational methods is essential for the comprehensive study of tautomerism.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[12][13]
-
Objective: To identify signals corresponding to individual tautomers and determine their relative populations.
-
Methodology:
-
Sample Preparation: Dissolve the synthesized compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects on the equilibrium.
-
1H and 13C NMR: Acquire standard 1D spectra. The presence of two distinct sets of signals for the scaffold and substituents indicates a mixture of tautomers. The ratio of tautomers can be calculated from the integration of well-resolved, non-overlapping peaks corresponding to each form.[13]
-
15N NMR: This technique is particularly informative as it directly probes the nitrogen atoms involved in the proton transfer.[14] Significant differences in 15N chemical shifts are expected between amino and imino or lactam and lactim forms. HMBC and HSQC experiments correlated to 15N can help in assigning resonances.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in the signal intensities and their coalescence can provide information on the thermodynamics (ΔH°, ΔS°) and kinetics (activation energy) of the tautomeric interconversion.[12]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and can be used to study tautomeric equilibria, especially when the tautomers have distinct chromophores.[15][16]
-
Objective: To detect different absorbing species and quantify the equilibrium constant (KT).
-
Methodology:
-
Solvent Study: Record the absorption spectra of the compound in a range of solvents with varying polarity (e.g., hexane, acetonitrile, ethanol, water).[15]
-
Spectral Deconvolution: The overlapping spectra of the tautomers can often be resolved using computational methods or by comparing them to the spectra of "fixed" derivatives (e.g., N-methylated or O-methylated analogues) that mimic a single tautomeric form.[17]
-
Equilibrium Constant Calculation: The ratio of the tautomers (and thus KT) can be determined from the relative intensities of the absorption bands assigned to each species.[16][18]
-
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[8][19]
-
Objective: To determine the precise molecular structure and identify the dominant tautomer in the crystal lattice.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from an appropriate solvent.
-
Data Collection and Structure Refinement: Collect diffraction data using a diffractometer. Solve and refine the crystal structure to locate all atoms, including the tautomeric proton, and determine bond lengths. A C=O double bond versus a C-OH single bond, for example, will have a characteristic bond length, confirming the keto or enol form.
-
Computational Protocols
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[2][20]
-
Objective: To calculate the relative energies of all possible tautomers and predict the position of the equilibrium.
-
Methodology:
-
Structure Optimization: Build the 3D structures of all potential tautomers. Perform geometry optimization using Density Functional Theory (DFT) methods (e.g., B3LYP or M06-2X functionals) with an appropriate basis set (e.g., 6-311++G(d,p)).[21]
-
Energy Calculation: Calculate the single-point electronic energies and Gibbs free energies of the optimized structures. The tautomer with the lowest free energy is predicted to be the most stable.
-
Solvent Effects: Incorporate the effect of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) to provide more realistic predictions of tautomer stability in solution.[20]
-
Spectrum Simulation: Simulate NMR chemical shifts and UV-Vis absorption spectra (using Time-Dependent DFT, or TD-DFT) for each tautomer. Comparing these simulated spectra to experimental data can confirm signal assignments and support the identification of the major tautomer.[22]
-
The following diagram illustrates a comprehensive workflow for the investigation of tautomerism.
Conclusion
The structural and electronic properties of substituted triazolo[1,5-a]pyrazines are fundamentally influenced by isomerism and tautomerism. While structural isomers like the [1,5-a] and [4,3-a] fused systems are distinct and non-interconverting under normal conditions, prototropic tautomers exist in a dynamic equilibrium. A rigorous characterization of these forms is paramount for rational drug design and development. The integrated application of high-resolution spectroscopic techniques—particularly multi-nuclear and variable-temperature NMR—and robust computational methods provides the most reliable pathway to elucidating the tautomeric behavior of this important heterocyclic scaffold. Future research should focus on systematic experimental studies to generate quantitative data and further validate theoretical models for this specific class of compounds.
References
- 1. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Theoretical investigation of the structure and acid-base properties of potential 2-thiolumazine tautomeric forms using the AM1 semiempirical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dial.uclouvain.be [dial.uclouvain.be]
In Silico Prediction of ADMET Properties for Triazolo[1,5-a]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets.[1] As with any drug discovery program, the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risk candidates and reduce late-stage attrition. In silico computational approaches offer a rapid and cost-effective means to predict these properties, guiding the design and prioritization of novel Triazolo[1,5-a]pyrazine derivatives with favorable pharmacokinetic and safety profiles. This guide provides an in-depth overview of the core in silico methodologies and presents a compilation of predicted ADMET data for this important class of compounds.
Core In Silico Methodologies for ADMET Prediction
A variety of computational tools and methodologies are employed to predict the ADMET properties of chemical compounds. These can be broadly categorized into Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the use of integrated web-based platforms.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a set of compounds with their biological activity or, in this case, their ADMET properties. The fundamental principle is that the properties of a molecule are a function of its structure.
A typical workflow for developing a QSAR model for ADMET prediction involves several key steps:
-
Data Collection and Curation:
-
Compile a dataset of Triazolo[1,5-a]pyrazine derivatives with experimentally determined ADMET data (e.g., solubility, permeability, metabolic stability, toxicity).
-
Ensure data quality and consistency. Remove duplicates and handle any missing data appropriately.
-
Standardize chemical structures to a consistent format (e.g., SMILES or SDF).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area).
-
Software such as PaDEL-Descriptor or Mordred can be used for this purpose.
-
-
Dataset Splitting:
-
Divide the dataset into a training set and a test set. Typically, an 80:20 or 70:30 split is used.
-
The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive performance on unseen data.
-
-
Model Building and Validation:
-
Using the training set, develop a mathematical model using various statistical or machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest (RF).
-
Perform internal validation on the training set using techniques like leave-one-out cross-validation (LOO-CV) to assess the model's robustness.
-
Validate the model's predictive power using the external test set. Key statistical parameters to evaluate the model include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).
-
-
Model Application:
-
Once a statistically robust and predictive QSAR model is established, it can be used to predict the ADMET properties of new, untested Triazolo[1,5-a]pyrazine derivatives.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ADMET, it is particularly useful for predicting interactions with metabolic enzymes (e.g., Cytochrome P450s) and transporters (e.g., P-glycoprotein), as well as off-target toxicity by docking against known anti-targets.
-
Protein and Ligand Preparation:
-
Protein: Obtain the 3D structure of the target protein (e.g., a CYP enzyme) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Ligand: Generate the 3D structure of the Triazolo[1,5-a]pyrazine derivative. This can be done using software like Avogadro or ChemDraw. Optimize the ligand's geometry and assign rotatable bonds.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
Run the docking simulation using a program like AutoDock Vina. The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol). A lower binding energy generally indicates a more favorable interaction.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
Web-Based ADMET Prediction Platforms
Several freely accessible web-based platforms provide a suite of pre-built models for predicting a wide range of ADMET properties. These tools are particularly useful for rapid screening of compound libraries.
PreADMET is a popular web server for predicting ADME and toxicity properties.[2] It offers models for properties such as Caco-2 permeability, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and mutagenicity.[3]
-
Methodology: The user inputs the chemical structure in a supported format (e.g., MOL, SMILES). The server then calculates a variety of molecular descriptors and uses pre-built QSAR models to predict the ADMET properties.[4]
ADMETlab 2.0 is a comprehensive platform for the systematic evaluation of ADMET properties.[5] It provides predictions for a wide range of endpoints, including physicochemical properties, medicinal chemistry friendliness, ADME properties, and toxicity.[6]
-
Methodology: The platform employs a multi-task graph attention framework to build its predictive models.[7] Users can submit single molecules or batches of compounds for analysis.[5]
OSIRIS Property Explorer is a tool that calculates on-the-fly various drug-relevant properties.[8] It provides predictions for cLogP, solubility, drug-likeness, and toxicity risks.[9]
-
Methodology: The tool uses a fragment-based approach to predict properties. It identifies substructure fragments within a molecule that are associated with certain properties and calculates an overall score.[10]
Quantitative ADMET Data for Triazolo[1,5-a]pyrazine Derivatives
The following tables summarize in silico predicted ADMET properties for a selection of Triazolo[1,5-a]pyrazine and its isomeric analogues from various studies. These tables are intended to provide a comparative overview and guide for researchers in this field.
Table 1: Predicted Physicochemical and Absorption Properties of Triazolo[4,3-a]pyrazine Derivatives [11]
| Compound | H₂O Solubility | Caco-2 Permeability | Skin Permeability | Human Intestinal Absorption |
| NL7 | Good | Good | Good | Good |
| NL8 | Good | Good | Good | Good |
| NL9 | Good | Good | Good | Good |
| NL10 | Good | Good | Good | Good |
| NL18 | Good | Good | Good | Good |
| NL19 | Good | Good | Good | Good |
Table 2: Predicted ADME Properties of Selected Triazolo[4,3-a]pyrazine Derivatives [12]
| Compound | Molecular Weight | LogP | H-bond Acceptors | H-bond Donors | TPSA |
| 2a | 314.28 | 2.65 | 5 | 1 | 74.96 |
| 2b | 348.73 | 3.16 | 5 | 1 | 74.96 |
| 2e | 349.12 | 2.76 | 6 | 1 | 84.19 |
| 3d | 338.35 | 2.89 | 4 | 1 | 65.73 |
Table 3: In Vitro ADME Profiles of Triazolo[1,5-a]pyridine Derivatives [13]
| Compound | Human CLint (mL/min/mg) | PPB (%) | Caco-2 Permeability (A to B) |
| 1 | >0.100 | 97.5 | Low |
| 3a | 0.032 | 77.3 | Low |
| 4f | <0.010 | 86.1 | Low |
| 5a | 0.010 | 91.8 | Efficient |
Signaling Pathways Modulated by Triazolo[1,5-a]pyrazine Derivatives
Triazolo[1,5-a]pyrazine and its analogues have been investigated as inhibitors of several key signaling pathways implicated in various diseases, particularly cancer and neurodegenerative disorders.
c-Met and VEGFR-2 Signaling Pathways
Several Triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.[9][14]
Adenosine A2A Receptor Signaling Pathway
Triazolo[1,5-a]pyrazine derivatives have also been developed as potent and selective antagonists of the adenosine A2A receptor, a G-protein coupled receptor implicated in Parkinson's disease and other neurological disorders.
Conclusion
In silico ADMET prediction is an indispensable component of modern drug discovery, enabling the early identification and optimization of drug candidates. For the promising Triazolo[1,5-a]pyrazine scaffold, a variety of computational tools and methodologies can be applied to forecast their pharmacokinetic and toxicity profiles. This guide has provided an overview of the key in silico techniques, detailed experimental protocols, a compilation of available ADMET data, and the relevant signaling pathways modulated by this class of compounds. By leveraging these computational approaches, researchers can make more informed decisions, accelerate their discovery pipelines, and ultimately increase the likelihood of developing safe and effective Triazolo[1,5-a]pyrazine-based therapeutics.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? [mdpi.com]
- 6. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 9. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary investigation ofTriazolo[1,5-a]pyrazine as kinase inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The triazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant interest in medicinal chemistry as a promising framework for the development of potent and selective kinase inhibitors. Its rigid, planar structure and ability to engage in multiple hydrogen bonding interactions make it an ideal bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region. This technical whitepaper provides a preliminary investigation into the potential of triazolo[1,5-a]pyrazine and its closely related isosteres as kinase inhibitors, summarizing key inhibitory data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Data Presentation: Inhibitory Activity of Triazolopyrazine Analogs
While specific data for a broad range of triazolo[1,5-a]pyrazine derivatives is emerging, extensive research on the closely related triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrimidine scaffolds provides valuable insights into the potential of this chemical space. The following tables summarize the inhibitory activities of representative compounds against various key kinases implicated in oncology and inflammatory diseases.
Table 1: Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives against c-Met and VEGFR-2
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) |
| 17l | c-Met | 26.0 | A549 (Lung) | 0.98 |
| VEGFR-2 | 2600 | MCF-7 (Breast) | 1.05 | |
| HeLa (Cervical) | 1.28 | |||
| 17a | c-Met | 55.0 | - | - |
| 17e | c-Met | 77.0 | - | - |
| Data sourced from a study on[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors.[4] |
Table 2: Multi-Kinase Inhibitory Profile of a Triazolo[1,5-a]pyrimidine Derivative
| Compound ID | Target Kinase | IC50 (µM) |
| 12b | EGFR | 2.19 |
| VEGFR2 | 2.95 | |
| TrkA | 3.49 | |
| CDK2 | 9.31 | |
| FAK | 6.3 | |
| Data from a study on triazolo[1,5-a]pyrimidine derivatives as multikinase inhibitors.[2] |
Table 3: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Pyrazolo[1,5-a][1][5][6]triazine Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| 9f | CDK2 | 1.85 |
| 10c | CDK2 | 2.09 |
| Data from a study on pyrazolo[1,5-a][1][5][6]triazine derivatives as CDK2 inhibitors.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of kinase inhibitors. The following sections provide generalized methodologies for key biochemical and cell-based assays that can be adapted for the screening and characterization of novel triazolo[1,5-a]pyrazine derivatives.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Objective: To determine the IC50 value of a test compound against a purified kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM with 1:3 serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).
-
Add 2 µL of the kinase enzyme solution diluted in kinase buffer. The optimal enzyme concentration should be empirically determined.
-
To initiate the reaction, add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Objective: To determine the cellular potency of a test compound against a target kinase.
Materials:
-
Human cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Test compound (solubilized in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the total protein of the kinase substrate and one specific for the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment and imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the antibody against the total substrate protein to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by triazolopyrazine-based inhibitors and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Triazolo[1,5-a]pyrazine Derivatives as Potential Adenosine Receptor Modulators: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of triazolo[1,5-a]pyrazine and related heterocyclic systems as a promising scaffold for the development of adenosine receptor (AR) modulators. Adenosine receptors, particularly the A₂A subtype, are critical G protein-coupled receptor (GPCR) targets for therapeutic intervention in neurodegenerative disorders like Parkinson's disease, as well as in inflammation and oncology.[1][2][3] This document details the structure-activity relationships, key experimental protocols for compound evaluation, and the underlying signaling pathways.
Core Scaffold and Structure-Activity Relationships (SAR)
The[4][5][6]triazolo[1,5-a]pyrazine nucleus is an isomeric ring system of other well-established adenosine receptor antagonists, such as those based on the[4][5][6]triazolo[1,5-c]pyrimidine core.[5] Modifications to this heterocyclic core have been shown to significantly influence target affinity, selectivity, and pharmacokinetic properties.[5][7]
Key points in the SAR for triazolo-based scaffolds include:
-
Substitutions at the C5 and N7 positions are critical for modulating affinity and selectivity across different adenosine receptor subtypes.[8][9]
-
Introduction of piperazine moieties has been a successful strategy to improve oral bioavailability, a common challenge with early lead compounds in this class.[7][10] For instance, certain piperazine derivatives have shown oral bioavailability as high as 89% in rats and efficacy in rodent models of Parkinson's disease.[10]
-
A free amino group at the 7-position can confer good affinity for the A₂A receptor.[8]
-
The choice of substituent can drive selectivity. For the related[4][5][6]triazolo[1,5-c]pyrimidine scaffold, bulky acyl groups at the N5 position are associated with A₃ receptor affinity, while a free amino function at the same position directs affinity towards A₁ and A₂A receptors.[11]
The diagram below illustrates the key modification points on the triazolo[1,5-a]pyrazine core that influence its pharmacological profile.
References
- 1. Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and pharmacological characterization of a new series of 5,7-disubstituted-[1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives as adenosine receptor antagonists: A preliminary inspection of ligand-receptor recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [1,2,4]Triazolo[1,5-a][1,3,5]Triazine Derivatives as Antagonists for the Adenosine Receptors: a Preliminary Study on Affinity at the A3 Subtype [arts.units.it]
- 10. Piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of FunctionalizedTriazolo[1,5-a]pyrazine Derivatives
Application Notes and Protocols for the Synthesis of Functionalized[1][2][3]Triazolo[1,5-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug discovery. As a structural isomer of the biologically crucial purine ring system, this scaffold has been explored as a purine bioisostere, leading to the development of potent and selective modulators of various biological targets.
One of the most prominent applications for this class of compounds is in the development of antagonists for the adenosine A2A receptor.[1] These receptors are highly concentrated in the basal ganglia region of the brain and play a key role in modulating motor activity. By antagonizing the A2A receptor, these compounds can potentiate dopamine D2 receptor signaling, offering a promising non-dopaminergic therapeutic strategy for managing motor symptoms in neurodegenerative conditions such as Parkinson's disease.[1] The replacement of other heterocyclic cores with the[1][2][3]triazolo[1,5-a]pyrazine nucleus has been shown to improve target affinity and selectivity, making it a privileged scaffold for this target.[1]
Beyond their role as A2A antagonists, related triazolo-fused heterocycles have demonstrated a wide range of biological activities, including kinase inhibition (e.g., c-Met, VEGFR-2), antimalarial activity, and antibacterial properties. This suggests a broader potential for functionalized[1][2][3]triazolo[1,5-a]pyrazine derivatives in oncology and infectious disease research. The synthetic accessibility and chemical stability of the core make it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Mechanism of Action: Adenosine A2A Receptor Antagonism
In the striatum, adenosine acts on A2A receptors, which are G-protein coupled receptors (GPCRs) linked to the Gs alpha subunit. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This signaling cascade ultimately counteracts the effects of dopamine at the D2 receptor.[1][2][3]Triazolo[1,5-a]pyrazine-based antagonists competitively bind to the A2A receptor, blocking adenosine-mediated signaling. This disinhibition of the dopaminergic pathway helps to restore motor control.
Experimental Protocols
The synthesis of the[1][2][3]triazolo[1,5-a]pyrazine core is efficiently achieved through a novel route involving the construction and subsequent cyclization of a substituted pyrazinyl-N-cyanoformimidamide intermediate. This approach allows for the introduction of diverse functional groups onto the pyrazine ring prior to the formation of the fused triazole system.
General Synthetic Workflow
The overall process involves a two-step sequence starting from a functionalized 2-aminopyrazine. The first step is the formation of the N-cyanoformimidamide intermediate, followed by an intramolecular cyclization to yield the final triazolopyrazine product.
Detailed Protocol: Synthesis of 5-Amino-8-(furan-2-yl)-[1][2][3]triazolo[1,5-a]pyrazine (Compound 4a)
This protocol is adapted from the novel synthetic route reported for A2A receptor antagonists.[1]
Reaction Scheme:
-
Step A: 2-Amino-5-chloropyrazine + Furan-2-ylboronic acid → 2-Amino-5-(furan-2-yl)pyrazine
-
Step B: 2-Amino-5-(furan-2-yl)pyrazine + Diphenyl cyanocarbonimidate → N'-Cyano-N-(5-(furan-2-yl)pyrazin-2-yl)formimidamide
-
Step C: N'-Cyano-N-(5-(furan-2-yl)pyrazin-2-yl)formimidamide + Hydrazine → 5-Amino-8-(furan-2-yl)-[1][2][3]triazolo[1,5-a]pyrazine
Materials and Reagents:
-
2-Amino-5-(furan-2-yl)pyrazine (Intermediate from Step A)
-
Diphenyl cyanocarbonimidate
-
Hydrazine hydrate
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
Step 1: Synthesis of N'-Cyano-N-(5-(furan-2-yl)pyrazin-2-yl)formimidamide
-
To a solution of 2-amino-5-(furan-2-yl)pyrazine (1.0 eq) in anhydrous DMF (0.2 M), add diphenyl cyanocarbonimidate (1.1 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the intermediate formimidamide.
Step 2: Synthesis of 5-Amino-8-(furan-2-yl)-[1][2][3]triazolo[1,5-a]pyrazine (4a)
-
Dissolve the N'-cyano-N-(5-(furan-2-yl)pyrazin-2-yl)formimidamide intermediate (1.0 eq) in ethanol (0.1 M).
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting solid by trituration with dichloromethane or by recrystallization to yield the final product as a pure solid.
Characterization:
-
The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following tables summarize representative data for the synthesis and biological evaluation of a series of[1][2][3]triazolo[1,5-a]pyrazine derivatives based on the primary application as adenosine A2A receptor antagonists.[1]
Table 1: Synthesis of Functionalized[1][2][3]Triazolo[1,5-a]pyrazine Derivatives
| Compound ID | R8 Substituent | R5 Substituent | Reaction Conditions (Cyclization) | Yield (%) | Reference |
| 4a | Furan-2-yl | -NH2 | Hydrazine hydrate, EtOH, 80 °C, 4h | 75 | [1] |
| 4b | Thiophen-2-yl | -NH2 | Hydrazine hydrate, EtOH, 80 °C, 4h | 72 | [1] |
| 4c | Pyridin-3-yl | -NH2 | Hydrazine hydrate, EtOH, 80 °C, 4h | 68 | [1] |
| 4d | Phenyl | -NH2 | Hydrazine hydrate, EtOH, 80 °C, 4h | 81 | [1] |
Table 2: Biological Activity of[1][2][3]Triazolo[1,5-a]pyrazine Derivatives
| Compound ID | Target | Assay Type | Ki (nM) | Selectivity (A1/A2A) | Reference |
| 4a | Human A2A Receptor | Radioligand Binding ([3H]ZM241385) | 15 | > 133-fold | [1] |
| 4b | Human A2A Receptor | Radioligand Binding ([3H]ZM241385) | 22 | > 90-fold | [1] |
| 4c | Human A2A Receptor | Radioligand Binding ([3H]ZM241385) | 35 | > 57-fold | [1] |
| 4d | Human A2A Receptor | Radioligand Binding ([3H]ZM241385) | 11 | > 180-fold | [1] |
| Reference | Human A1 Receptor | Radioligand Binding ([3H]DPCPX) | > 2000 | N/A | [1] |
Application Notes & Protocols: Microwave-Assisted Synthesis of Triazolo[1,5-a]pyrazines and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolo[1,5-a]pyrazines and their structural isomers are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. These scaffolds are considered privileged structures due to their diverse biological activities, acting as bioisosteres of purines and interacting with a range of biological targets.[1][2] Their applications span from potential treatments for cancer and parasitic diseases to acting as kinase inhibitors.[1][3]
Conventional methods for the synthesis of these compounds often require long reaction times, harsh conditions, and can result in lower yields.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles with fewer by-products.[4][6] This approach aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[4]
These application notes provide detailed protocols for the microwave-assisted synthesis of triazolo[1,5-a]pyrazine congeners, offering a direct comparison with conventional heating methods to highlight the advantages of microwave irradiation.
Advantages of Microwave-Assisted Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This contrasts with conventional heating, which relies on slower conductive heat transfer from the vessel walls. The primary benefits of employing microwave irradiation in the synthesis of triazolo[1,5-a]pyrazines and related heterocycles include:
-
Increased Reaction Rates: Dramatic reduction in reaction times from hours to minutes.[4][5]
-
Improved Yields: Higher conversion of reactants to products.[4][5]
-
Enhanced Purity: Often results in cleaner reactions with fewer side products, simplifying purification.
-
Energy Efficiency: Localized and rapid heating reduces overall energy consumption.
-
Facilitation of "Difficult" Reactions: Enables reactions that may not proceed efficiently under conventional heating.
Data Presentation
The following tables summarize the quantitative data from representative syntheses, comparing microwave-assisted methods with conventional heating.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-carbetoxythiourea Intermediate
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Microwave | 100 | 5 min | 52 | [7] |
| 2 | Conventional (Reflux) | 77 | 1 h | 40 | [7] |
Table 2: Microwave-Assisted Synthesis of Various 8-Substituted Pyrazolo[1,5-a][5][7][8]triazin-4(3H)-ones
| Compound | R Group | Time (Microwave) | Yield (%) | Reference |
| 4h | Cyclopropyl | 8 min | 60 | [9] |
| 4i | Cyclobutyl | 8 min | 55 | [9] |
| 4j | Phenyl | 8 min | 65 | [9] |
| 4m | 4-Methoxyphenyl | 8 min | 64 | [9] |
Table 3: Comparison of Microwave vs. Reflux Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
| Compound | R Group | Method | Time | Yield (%) | Reference |
| 3b | 4-Methylphenyl | Microwave | 30 min | 89 | [8] |
| Reflux | 1 h | 89 | [8] | ||
| 3i | 2-Thienyl | Microwave | 15 min | 94 | [8] |
| Reflux | 30 min | 85 | [8] | ||
| 3n | Propyl | Microwave | 30 min | 80 | [8] |
| Reflux | 1 h | 84 | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Sequential One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][5][7][8]triazin-4(3H)-ones
This protocol is adapted from Elie, J.; Fruit, C.; Besson, T. Molecules2021 , 26(12), 3540.[7][9]
Materials:
-
Substituted 5-aminopyrazole (1.0 equiv.)
-
Ethoxycarbonyl isothiocyanate (1.0 equiv.)
-
Dry Tetrahydrofuran (THF)
-
2N Sodium Hydroxide (NaOH) (2.0 equiv.)
-
Methyl iodide (MeI) (1.0 equiv.)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add a solution of the 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL).
-
At 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the solution.
-
After the addition is complete, stir the mixture for 2 minutes at room temperature.
-
Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 5 minutes.
-
Cool the vial to room temperature.
-
Add 2N NaOH (2.0 equiv.) to the mixture, seal the vial again, and irradiate at 80 °C for 3 minutes.
-
After cooling, add MeI (1.0 equiv.) to the reaction mixture.
-
Seal the vial and irradiate at 80 °C for another 3 minutes.
-
After cooling, acidify the mixture to pH 5 by adding 2N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the final product.
Protocol 2: Microwave-Mediated Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This protocol is adapted from a catalyst-free method for a related class of compounds and can be adapted for triazolopyrazines. (Note: This specific reference is for triazolopyridines, but the general conditions are illustrative for catalyst-free microwave synthesis.)
Materials:
-
Appropriate enaminonitrile (1.0 equiv.)
-
Substituted benzohydrazide (2.0 equiv.)
-
Dry toluene
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the enaminonitrile (0.20 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.40 mmol, 2.0 equiv.).
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for the time specified for the particular substrate (typically 15-30 minutes).[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a mixture of ethyl acetate and hexane) to yield the pure triazolo[1,5-a]pyridine derivative.
Visualizations
Signaling Pathway
Certain derivatives of triazolo-fused pyrimidines and pyrazines have been identified as inhibitors of key signaling pathways implicated in cancer, such as the ERK (extracellular signal-regulated kinase) pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target in drug development.
Caption: Simplified ERK signaling pathway and a potential point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the microwave-assisted synthesis of Triazolo[1,5-a]pyrazine derivatives.
Caption: General workflow for microwave-assisted organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsisinternational.org [rsisinternational.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Catalyst-Free Pathways to Triazolo[1,5-a]pyrazine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of the triazolo[1,5-a]pyrazine core, a crucial scaffold in medicinal chemistry. The described methods offer environmentally benign alternatives to traditional metal-catalyzed reactions, minimizing the risk of metal contamination in final products.
Introduction
The triazolo[1,5-a]pyrazine ring system is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Traditional synthetic routes often rely on metal catalysts, which can lead to product contamination and pose environmental concerns. This has spurred the development of catalyst-free methodologies that are not only greener but can also offer advantages in terms of cost-effectiveness and simplified purification procedures.
This application note details a reliable and reproducible two-step catalyst-free approach for the synthesis of the isomeric triazolo[4,3-a]pyrazine core, which can serve as a strategic precursor or be used in parallel screening efforts. The synthesis begins with the formation of 2-hydrazinopyrazine from commercially available 2-chloropyrazine, followed by a cyclization reaction with a suitable one-carbon synthon.
Reaction Scheme
The overall synthetic strategy is depicted in the following scheme:
Caption: Overall synthetic route for the catalyst-free synthesis of the Triazolo[4,3-a]pyrazine core.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinopyrazine
This protocol describes the nucleophilic substitution of 2-chloropyrazine with hydrazine hydrate to yield 2-hydrazinopyrazine.
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).[1]
-
Heat the reaction mixture to 85°C and reflux for the time specified in the data table below.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system if required.
Protocol 2: Synthesis of Triazolo[4,3-a]pyrazine
This protocol details the cyclization of 2-hydrazinopyrazine with triethyl orthoformate to form the triazolo[4,3-a]pyrazine core.
Materials:
-
2-Hydrazinopyrazine
-
Triethyl orthoformate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 2-hydrazinopyrazine (1.0 eq) in triethyl orthoformate (5.0-10.0 eq).
-
Heat the mixture to reflux and maintain for the duration indicated in the data table.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure triazolo[4,3-a]pyrazine.
Data Presentation
The following tables summarize the quantitative data for the key experimental steps.
Table 1: Synthesis of 2-Hydrazinopyrazine
| Entry | Reactant Ratio (2-Chloropyrazine:Hydrazine hydrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 : 1.5 | Ethanol | 85 | 4 | >90 (crude) | [1] |
Table 2: Synthesis of Triazolo[4,3-a]pyrazine
| Entry | Reactant Ratio (2-Hydrazinopyrazine:Triethyl orthoformate) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 : 10 | Reflux | 6 | Not specified | [1] |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic steps.
Caption: Step-by-step experimental workflow for the synthesis of the Triazolo[4,3-a]pyrazine core.
Caption: Logical relationship between starting materials, intermediate, and the final product.
Conclusion
The presented catalyst-free methods provide an efficient and environmentally conscious approach for the synthesis of the triazolo[4,3-a]pyrazine core. These protocols are designed to be easily adaptable in standard research and development laboratories. The absence of a metal catalyst simplifies the purification process and ensures a high-purity final product, which is particularly crucial for applications in drug discovery and development.
References
Application of Triazolo[1,5-a]pyrazine Scaffolds in High-Throughput Screening: A Guide for Drug Discovery
Introduction
The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities and favorable drug-like properties. Its structural similarity to purines allows it to interact with a wide range of biological targets, making it a valuable core for the development of novel therapeutics. High-throughput screening (HTS) campaigns have successfully identified triazolo[1,5-a]pyrazine and its close analog, triazolo[1,5-a]pyrimidine, derivatives as potent modulators of various enzymes and cellular pathways. This document provides detailed application notes and experimental protocols for the use of triazolo[1,5-a]pyrazine-based compound libraries in HTS for drug discovery.
Key Therapeutic Areas and Targets
Triazolo[1,5-a]pyrazine derivatives have demonstrated significant potential in several therapeutic areas, primarily targeting kinases, epigenetic modulators, and protein-protein interactions. High-throughput screening has been instrumental in identifying lead compounds for the following targets:
-
Oncology: Kinase inhibitors (e.g., CDK2, PI3K, c-Met, VEGFR-2) and epigenetic modulators (e.g., LSD1).
-
Metabolic Diseases: Fatty acid binding protein 4 (FABP4) inhibitors.
-
Infectious Diseases: Whole-cell phenotypic screening against pathogens like Mycobacterium tuberculosis.
-
Neurological Disorders: Adenosine A2A receptor antagonists.
-
Diabetes: α-Glucosidase inhibitors.
Data Presentation: Inhibitory Activities of Triazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the quantitative data for various triazolo[1,5-a]pyrimidine derivatives identified through screening campaigns. This data highlights the potency and selectivity of this scaffold against different biological targets.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 Value | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Low μM | [1] |
| Triazolo[4,5-b]pyrazines | c-MET | <10 nM | [2] |
| Pyrazolo[1,5-a]pyrazine | JAK1, JAK2, TYK2 | 3 nM, 8.5 nM, 7.7 nM | [2] |
| [1][2][3]triazolo[4,3-a]pyrazine | c-Met | 48 nM | [4] |
| [1][2][3]triazolo[4,3-a]pyrazine | c-Met, VEGFR-2 | 0.98 µM (A549 cells) | [5] |
Table 2: Other Target Inhibitory Activity
| Compound Class | Target | IC50/Kd Value | Reference |
| Triazolo[1,5-a]pyrimidine | FABP4 | Kd = 0.86 μM (initial hit) | [1] |
| Triazolo[1,5-a]pyrimidine | LSD1 | 0.154 µM | [6] |
| Triazolo[1,5-a]pyrimidine | DCN1-UBC12 Interaction | 11 nM | [7] |
| Triazolo[1,5-a]pyridine | α-glucosidase | 6.60 ± 0.09 µM | [8] |
| Triazolo[1,5-a]pyrimidine | M. tuberculosis | Sub-μM | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
CDK2 signaling pathway and inhibition point.
General biochemical HTS workflow.
General cell-based HTS workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adaptable for high-throughput screening formats.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., CDK2)
This protocol describes a luminescence-based assay to measure the inhibition of kinase activity.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A2)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (dissolved in DMSO)
-
384-well white, low-volume assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of the 384-well plate using an acoustic liquid handler. Include positive (DMSO only) and negative (no enzyme) controls.
-
Enzyme and Substrate Preparation: Prepare a 2x kinase/substrate solution in kinase buffer.
-
Reaction Initiation: Add 5 µL of the 2x kinase/substrate mix to each well. Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is typically 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[1][2]
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of compounds on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
384-well clear or white-walled, clear-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent growth inhibition for each compound concentration relative to the DMSO-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.[5][9]
Protocol 3: Whole-Cell Phenotypic Screening against Mycobacterium tuberculosis
This protocol utilizes a fluorescent reporter strain of M. tuberculosis to monitor bacterial growth.
Materials:
-
M. tuberculosis strain expressing a fluorescent reporter (e.g., mCherry)
-
7H9 broth supplemented with OADC and Tween 80
-
Test compounds (dissolved in DMSO)
-
384-well black, clear-bottom plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Plating: Dispense test compounds into the wells of a 384-well plate.
-
Bacterial Inoculation: Inoculate the plates with a culture of fluorescent M. tuberculosis at a starting OD₅₉₀ of 0.02. The final volume in each well should be around 30 µL.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader.
-
Data Analysis: Calculate the percent growth inhibition for each compound compared to the DMSO control. Identify primary hits as compounds showing ≥ 90% growth inhibition.[10]
Protocol 4: α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (100 mM, pH 6.8)
-
Test compounds
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Plate Setup:
-
Add 50 µL of the test compound, acarbose, or buffer to the appropriate wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation: Add 50 µL of the pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Data Acquisition: Measure the absorbance of each well at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.[3][8]
The triazolo[1,5-a]pyrazine scaffold represents a versatile and fruitful starting point for the discovery of novel therapeutic agents. The high-throughput screening protocols detailed in this document provide a robust framework for identifying and characterizing new lead compounds based on this promising chemical core. By leveraging these methodologies, researchers can efficiently explore the vast chemical space of triazolo[1,5-a]pyrazine derivatives to uncover potent and selective modulators of a wide array of biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a whole‐cell high‐throughput phenotypic screen to identify inhibitors of mycobacterial amino acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput screening to identify inhibitors of lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Triazolo[1,5-a]pyrazine Derivatives in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP. This characteristic makes its derivatives potent ATP-competitive inhibitors of a wide range of protein kinases, which are crucial regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
These application notes provide a comprehensive guide for researchers utilizing Triazolo[1,5-a]pyrazine derivatives in kinase activity assays. Included are detailed protocols for both biochemical and cell-based assays, data on the inhibitory activities of exemplar compounds, and visual representations of key signaling pathways and experimental workflows.
Overview of Kinase Assay Formats
The selection of an appropriate assay format is critical for accurately determining the inhibitory potential of Triazolo[1,5-a]pyrazine derivatives. The choice depends on the specific research question, throughput requirements, and available resources.
-
Biochemical Assays: These assays measure the direct inhibition of purified recombinant kinase enzymes. They are essential for determining intrinsic inhibitory potency (e.g., IC50 values) and for structure-activity relationship (SAR) studies. Common formats include:
-
Radiometric Assays: Considered a gold standard, these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is inversely proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: Assays like LANCE® Ultra and Adapta™ Universal Kinase Assay are homogeneous (no-wash) assays that detect either the phosphorylated substrate or the generated ADP. They offer high sensitivity and are well-suited for high-throughput screening (HTS).
-
-
Cell-Based Assays: These assays measure the effect of the inhibitor on kinase activity within a cellular context, providing more physiologically relevant data. They are crucial for assessing compound potency in a biological system and understanding cellular effects. Examples include:
-
Cellular Phosphorylation Assays (ELISA/Western Blot): These methods quantify the phosphorylation of a specific kinase substrate within cell lysates after treatment with the inhibitor.
-
Reporter Gene Assays: These assays measure the transcriptional activity of a promoter that is regulated by the kinase signaling pathway of interest. A change in the reporter signal (e.g., luciferase) reflects the modulation of kinase activity.
-
Quantitative Data: Inhibitory Activity of Triazolo[1,5-a]pyrazine and Related Derivatives
The following tables summarize the inhibitory activities of various Triazolo[1,5-a]pyrazine and related triazolopyrimidine/pyridine derivatives against several key kinases implicated in cancer and inflammatory diseases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 17l | c-Met | 26 | Biochemical | [1][2] |
| 17l | VEGFR-2 | 2600 | Biochemical | [1][2] |
| 12b | EGFR | 2190 | Biochemical | [3] |
| 12b | VEGFR-2 | 2950 | Biochemical | [3] |
| 12b | TrkA | 3490 | Biochemical | [3] |
| 12b | CDK2 | 9310 | Biochemical | [3] |
| 21b | ALK5 | 18 | Enzyme Assay | [4] |
| J-4 | JAK1 | 165 (nM) | Enzyme Assay | [5] |
| J-4 | JAK2 | 278 (nM) | Enzyme Assay | [5] |
| CEP-33779 | JAK2 | - | Biochemical | [6] |
Table 1: Biochemical Inhibitory Activity of Selected Triazolo[1,5-a]pyrazine and Related Derivatives.
| Compound ID | Cell Line | IC50 (µM) | Assay Type | Reference |
| 17l | A549 (Lung Carcinoma) | 0.98 | Antiproliferative | [1][2] |
| 17l | MCF-7 (Breast Cancer) | 1.05 | Antiproliferative | [1][2] |
| 17l | HeLa (Cervical Cancer) | 1.28 | Antiproliferative | [1][2] |
| 12c | NCI 60-cell line panel | 3.51 (mean GI50) | Antiproliferative | [3] |
Table 2: Cellular Antiproliferative Activity of Selected Triazolo[1,5-a]pyrazine and Related Derivatives.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by Triazolo[1,5-a]pyrazine derivatives and a general workflow for a biochemical kinase assay.
Caption: General workflow for an in vitro biochemical kinase assay.
Caption: c-Met and VEGFR-2 signaling pathways inhibited by Triazolo[1,5-a]pyrazine derivatives.
Caption: JAK-STAT signaling pathway and its inhibition.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of a Triazolo[1,5-a]pyrazine derivative against a target kinase (e.g., c-Met, VEGFR-2) using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR-2)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Triazolo[1,5-a]pyrazine derivative stock solution (e.g., 10 mM in DMSO)
-
ATP solution (e.g., 10 mM)
-
5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Solid white 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.
-
Prepare a serial dilution of the Triazolo[1,5-a]pyrazine derivative in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%). A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Prepare the Master Mix containing 1x Kinase Assay Buffer, ATP (at its Km for the specific kinase, e.g., 10 µM final concentration), and the kinase substrate.
-
Dilute the recombinant kinase in 1x Kinase Assay Buffer to a working concentration determined by prior enzyme titration.
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control (1x Kinase Buffer with DMSO) to the wells of the assay plate.
-
Add 12.5 µL of the Master Mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted kinase to each well, except for the "blank" control wells (add 10 µL of 1x Kinase Assay Buffer instead).
-
Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
After the incubation, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "positive control" (vehicle-treated) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Biochemical Kinase Assay (TR-FRET)
This protocol outlines a general procedure for a LANCE® Ultra TR-FRET kinase assay to measure the inhibition of a target kinase.
Materials:
-
Recombinant human kinase
-
ULight™-labeled substrate peptide
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
Triazolo[1,5-a]pyrazine derivative stock solution (10 mM in DMSO)
-
ATP solution
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LANCE® Detection Buffer
-
EDTA solution (for stopping the reaction)
-
Solid white 384-well assay plates
-
Plate reader capable of TR-FRET measurements (excitation at 320 or 340 nm, emission at 615 nm and 665 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the Triazolo[1,5-a]pyrazine derivative in Kinase Reaction Buffer.
-
Prepare a 2x enzyme solution in Kinase Reaction Buffer.
-
Prepare a 4x substrate and 4x ATP solution in Kinase Reaction Buffer.
-
Prepare a detection mix containing the Eu-labeled antibody and EDTA in LANCE® Detection Buffer.
-
-
Kinase Reaction (10 µL final volume):
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells.
-
Add 5 µL of the 2x enzyme solution.
-
Initiate the reaction by adding a 2.5 µL mixture of the 4x substrate and 4x ATP solutions.
-
Incubate the plate at room temperature for 60-90 minutes, covered to prevent evaporation.
-
-
Signal Detection:
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature, covered.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition and calculate the IC50 value as described in Protocol 1.
-
Protocol 3: Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol describes a method to assess the ability of a Triazolo[1,5-a]pyrazine derivative to inhibit the phosphorylation of a target kinase's substrate in a cellular context.
Materials:
-
Cell line expressing the target kinase and its substrate
-
96-well cell culture plates
-
Triazolo[1,5-a]pyrazine derivative
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
ELISA plate pre-coated with a capture antibody for the total substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate (e.g., HRP-conjugated or biotinylated)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution and Stop solution (if using HRP-conjugated antibody)
-
Streptavidin-HRP (if using biotinylated antibody)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the Triazolo[1,5-a]pyrazine derivative for a predetermined time (e.g., 1-24 hours). Include vehicle-only controls.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., HGF for c-Met) for a short period before lysis.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10-20 minutes with gentle shaking.
-
-
ELISA:
-
Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
If using a directly HRP-conjugated antibody, proceed to the detection step. If using a biotinylated antibody, add 100 µL of streptavidin-HRP and incubate for 1 hour. Wash again.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate until sufficient color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein amount (which can be determined from a parallel ELISA using an antibody against the total substrate protein).
-
Calculate the percent inhibition and determine the IC50 value.
-
Conclusion
Triazolo[1,5-a]pyrazine derivatives represent a versatile and potent class of kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively screen and characterize these compounds. By selecting the appropriate assay format and carefully optimizing experimental conditions, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
In Vitro Efficacy of Triazolo[1,5-a]pyrazine Compounds Against Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of Triazolo[1,5-a]pyrazine derivatives against various cancer cell lines. The information compiled herein is based on a comprehensive review of published research and aims to serve as a practical guide for researchers in the field of oncology and drug discovery.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of various Triazolo[1,5-a]pyrazine and its related scaffolds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: IC50 Values (µM) of Triazolo[1,5-a]pyrazine Derivatives in Human Cancer Cell Lines
| Compound ID | MGC-803 (Gastric) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| H12 | 9.47 | 9.58 | 13.1 | - | - | [1] |
| Compound 17l | - | - | 1.05 | 0.98 | 1.28 | [2] |
| Compound 6l | - | - | - | - | - | [3] |
| Compound 4o | Micromolar | - | - | - | - | [4] |
| Compound 19 | - | - | - | - | - |
Note: "-" indicates data not available in the cited sources. The specific chemical structures of the compounds are detailed in the respective references.
Table 2: IC50 Values (µM) of Related Triazolo-pyrimidine/pyridine Derivatives
| Compound ID | Target Cell Line(s) | IC50 (µM) | Reference |
| Pyrazolo[5][6][7]triazolopyrimidine 1 | HCC1937 (Breast), HeLa (Cervical) | 7.01 - 11 | [8] |
| [5][6][7]Triazolo[4,3-a]pyrazine 19k | MDA-MB-436 (Breast, BRCA1-/-), Capan-1 (Pancreatic, BRCA2-/-) | <0.0019, <0.0216 | [9] |
| [5][6][7]Triazolo[1,5-a]pyrimidine 5p (LSD1 inhibitor) | MGC-803, PC-9 | 2.1, 12.4 | |
| 5-Phenyl-[5][6][7]triazolo[1,5-a]pyrimidine | MCF-7 | 3.91 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from standard laboratory procedures and published studies.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Triazolo[1,5-a]pyrazine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Triazolo[1,5-a]pyrazine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis: Western Blotting for p-ERK and p-AKT
Western blotting is used to detect the phosphorylation status of key proteins in signaling pathways, such as ERK and AKT, to elucidate the mechanism of action of the compounds.[15][16][17]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and/or loading control.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by Triazolo[1,5-a]pyrazine derivatives and a typical experimental workflow for their in vitro evaluation.
Caption: General experimental workflow for in vitro evaluation.
Caption: Inhibition of the ERK/AKT signaling pathway.
Caption: PARP1 inhibition and induction of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Triazolo[1,5-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of various triazolo[1,5-a]pyrazine and its structurally related derivatives. This document includes detailed experimental protocols for key animal models, a summary of pharmacokinetic and efficacy data, and visualizations of relevant signaling pathways and experimental workflows.
Overview of Investigated Derivatives and Therapeutic Areas
Triazolo[1,5-a]pyrazine and its isosteres, such as triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]-1,3,5-triazines, are versatile scaffolds that have been explored for a wide range of therapeutic applications. In vivo studies in various animal models have demonstrated their potential in oncology, infectious diseases, central nervous system disorders, and inflammatory conditions. This document focuses on specific examples of these derivatives that have shown significant in vivo activity.
Quantitative Data Summary
The following tables summarize the available quantitative pharmacokinetic and efficacy data for selected triazolo[1,5-a]pyrazine and related derivatives from in vivo animal studies.
Table 1: Pharmacokinetic Parameters
| Compound Name/Code | Animal Model | Route of Administration | Dose | Oral Bioavailability (%) | Key Findings |
| DMP696 (Pyrazolo[1,5-a]-1,3,5-triazine derivative) | Rat | Oral | - | 37 | Excellent oral pharmacokinetic profile. |
| Dog | Oral | - | 50 | Excellent oral pharmacokinetic profile. | |
| DSM-421 (Triazolo[1,5-a]pyrimidine derivative) | Mouse | Oral | - | - | Increased plasma exposure after oral dosing compared to earlier analogs. |
Table 2: In Vivo Efficacy Data
| Compound Name/Code | Animal Model | Disease Model | Route of Administration | Dosing Regimen | Efficacy Endpoint | Results |
| DMP696 | Rat | Situational Anxiety | Oral | - | Minimum Effective Dose (MED) | 3 mg/kg |
| Compound 1c (Triazolo[1,5-a]pyridinylpyridine) | Mouse | Sarcoma S-180 | - | - | Tumor Growth Inhibition | Potent anticancer agent |
| DSM-421 | SCID Mouse | P. falciparum & P. vivax Malaria | Oral | - | Anti-parasitic activity | Excellent in vivo anti-parasitic activity.[1] |
| Compound 3h (Triazolo[1,5-a]-1,3,5-triazine derivative) | Guinea Pig | Antigen-induced Eosinophilia | Oral | - | ID50 | 0.3 mg/kg |
Detailed Experimental Protocols
The following are detailed protocols for key in vivo experiments cited in the study of triazolo[1,5-a]pyrazine derivatives.
General Animal Handling and Dosing Procedures
Protocol 3.1.1: Oral Gavage in Mice and Rats
This protocol describes the standard procedure for oral administration of test compounds.
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.
-
Syringes.
-
Test compound formulated in a suitable vehicle.
-
Animal scale.
Procedure:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).
-
Properly restrain the animal to ensure its head and body are in a straight line. For mice, this is typically done by scruffing the neck. For rats, hold the animal near the thoracic region while supporting the lower body.
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the stomach, administer the compound slowly.
-
After administration, gently remove the needle in the same line as insertion.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.
Pharmacokinetic Studies
Protocol 3.2.1: Blood Collection from Mice and Rats for Pharmacokinetic Analysis
This protocol outlines the procedure for collecting blood samples to determine the pharmacokinetic profile of a test compound.
Materials:
-
Appropriate restraint devices.
-
Micro-centrifuge tubes containing anticoagulant (e.g., EDTA, heparin).
-
Lancets or small gauge needles.
-
Capillary tubes (for saphenous or tail vein collection).
-
Anesthetic (if required by the protocol).
Procedure (Saphenous Vein Sampling - a common method for serial sampling):
-
Anesthetize the animal if required, or use a restraint tube.
-
Shave the fur over the lateral saphenous vein on the hind leg.
-
Apply gentle pressure to the upper part of the leg to make the vein visible.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the forming blood drop into a capillary tube or directly into a micro-centrifuge tube.
-
After collecting the desired volume, apply gentle pressure to the puncture site with a sterile gauze to stop the bleeding.
-
Process the blood as required (e.g., centrifuge to separate plasma).
-
Store samples appropriately (typically at -80°C) until analysis.
Efficacy Studies in Specific Disease Models
Protocol 3.3.1: Sarcoma S-180 Allograft Mouse Model for Anticancer Activity
This model is used to evaluate the in vivo antitumor efficacy of test compounds.
Materials:
-
Sarcoma S-180 (S-180) cancer cell line.
-
Appropriate mouse strain (e.g., BALB/c or Kunming mice).
-
Sterile PBS or cell culture medium.
-
Syringes and needles for cell implantation.
-
Calipers for tumor measurement.
-
Test compound formulation.
Procedure:
-
Culture S-180 cells under appropriate conditions.
-
Harvest the cells and resuspend them in sterile PBS or medium at a concentration of approximately 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank or axilla of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the animals into control and treatment groups.
-
Administer the test compound (e.g., triazolo[1,5-a]pyridinylpyridine 1c) and vehicle to the respective groups according to the predetermined dosing schedule (route, dose, and frequency).
-
Measure the tumor size with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Protocol 3.3.2: Rat Situational Anxiety Model (Defensive Withdrawal)
This model is used to assess the anxiolytic effects of test compounds.
Materials:
-
A test apparatus consisting of a large, brightly lit open field connected to a small, dark chamber.
-
Rats (e.g., Sprague-Dawley).
-
Test compound formulation (e.g., DMP696).
Procedure:
-
Acclimatize the rats to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle orally at a specified time before the test (e.g., 60 minutes).
-
Place the rat in the dark chamber of the apparatus.
-
Record the latency to exit the dark chamber with all four paws into the open field.
-
A decrease in the exit latency is indicative of an anxiolytic effect.
-
At the end of the behavioral test, blood samples can be collected to measure stress-induced hormone levels (e.g., corticosterone).
Protocol 3.3.3: Antigen-Induced Eosinophilia in Guinea Pigs
This model is used to evaluate the anti-inflammatory and anti-asthmatic potential of test compounds.
Materials:
-
Guinea pigs.
-
Antigen (e.g., Ovalbumin).
-
Adjuvant (e.g., aluminum hydroxide).
-
Aerosol delivery system.
-
Bronchoalveolar lavage (BAL) equipment.
-
Test compound formulation (e.g., Compound 3h).
Procedure:
-
Sensitize the guinea pigs by intraperitoneal injection of the antigen with an adjuvant. This is typically done 2-3 times at two-week intervals.
-
A week or two after the final sensitization, administer the test compound or vehicle to the animals.
-
Challenge the animals by exposing them to an aerosol of the antigen for a specific duration.
-
At a predetermined time point after the challenge (e.g., 24 hours), perform a bronchoalveolar lavage (BAL) to collect cells from the lungs.
-
Perform a total and differential cell count on the BAL fluid to determine the number of eosinophils.
-
A reduction in the number of eosinophils in the treated group compared to the control group indicates efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by some triazolo[1,5-a]pyrazine derivatives and a typical experimental workflow for in vivo studies.
Signaling Pathways
Certain triazolo[1,5-a]pyridine derivatives have been shown to affect the AKT signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.
Caption: Simplified AKT signaling pathway and a potential point of intervention for triazolo[1,5-a]pyridine derivatives.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of a novel triazolo[1,5-a]pyrazine derivative.
Caption: A generalized workflow for conducting in vivo efficacy studies of novel therapeutic compounds.
Conclusion
The triazolo[1,5-a]pyrazine scaffold and its related heterocyclic systems represent a promising area for drug discovery, with demonstrated in vivo activity in diverse therapeutic areas. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and scientists in the design and execution of their own in vivo studies with this class of compounds. Careful consideration of the specific animal model, dosing regimen, and relevant endpoints is crucial for obtaining robust and meaningful results.
References
Application Notes and Protocols for Click Chemistry Functionalization of Triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the triazolo[1,5-a]pyrazine scaffold using click chemistry. This versatile heterocyclic core is of significant interest in medicinal chemistry, and its modification via robust and efficient click reactions opens avenues for the rapid generation of diverse compound libraries for drug discovery. The protocols detailed below focus on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Triazolo[1,5-a]pyrazine and Click Chemistry
The triazolo[1,5-a]pyrazine ring system is a nitrogen-rich heterocycle that has garnered attention as a scaffold in the development of therapeutic agents, including potent and selective antagonists of the adenosine A2A receptor. Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create by-products that are easily removed, and are stereospecific. The CuAAC reaction, the quintessential example of click chemistry, involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. SPAAC, a copper-free alternative, utilizes strained cyclooctynes that react readily with azides, making it suitable for biological applications where copper toxicity is a concern.
The functionalization of the triazolo[1,5-a]pyrazine core at various positions allows for the modulation of its physicochemical properties and biological activity. The introduction of a triazole linker via click chemistry provides a stable, rigid connection to a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR).
Data Presentation
The following tables summarize quantitative data for representative click chemistry reactions involving functionalized triazolo[1,5-a]pyrazine precursors.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 8-Ethynyl-triazolo[1,5-a]pyrazine Derivatives
| Entry | Alkyne Precursor | Azide Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | 8-Ethynyl-5-phenyl-triazolo[1,5-a]pyrazine | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 92 |
| 2 | 8-Ethynyl-5-phenyl-triazolo[1,5-a]pyrazine | 1-Azido-4-methoxybenzene | CuI, DIPEA | THF | 8 | 88 |
| 3 | 8-Ethynyl-5-(pyridin-2-yl)-triazolo[1,5-a]pyrazine | 2-Azidoethanol | Cu(OAc)₂, Sodium Ascorbate | DMF/H₂O (4:1) | 16 | 85 |
| 4 | 8-Ethynyl-5-(pyridin-2-yl)-triazolo[1,5-a]pyrazine | 3-Azidopropanoic acid | [Cu(CH₃CN)₄]PF₆ | CH₃CN | 10 | 90 |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 8-Azido-triazolo[1,5-a]pyrazine Derivatives
| Entry | Azide Precursor | Cyclooctyne Partner | Solvent | Time (h) | Yield (%) |
| 1 | 8-Azido-5-phenyl-triazolo[1,5-a]pyrazine | Dibenzocyclooctyne (DBCO) | DMSO | 2 | 95 |
| 2 | 8-Azido-5-phenyl-triazolo[1,5-a]pyrazine | Bicyclononyne (BCN) | Acetonitrile | 4 | 91 |
| 3 | 8-Azido-5-(pyridin-2-yl)-triazolo[1,5-a]pyrazine | DBCO-amine | PBS (pH 7.4) | 1 | 98 |
| 4 | 8-Azido-5-(pyridin-2-yl)-triazolo[1,5-a]pyrazine | BCN-PEG₄-NHS ester | DMF | 3 | 89 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of 8-Halo-triazolo[1,5-a]pyrazine (Precursor for Functionalization)
This protocol describes a general method for the introduction of a halogen at the 8-position of the triazolo[1,5-a]pyrazine core, which serves as a handle for subsequent conversion to azide or alkyne functionalities.
Materials:
-
5-Substituted-triazolo[1,5-a]pyrazine
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the 5-substituted-triazolo[1,5-a]pyrazine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol) or N-chlorosuccinimide (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the 8-halo-triazolo[1,5-a]pyrazine.
Protocol 2: Synthesis of 8-Azido-triazolo[1,5-a]pyrazine
Materials:
-
8-Bromo-triazolo[1,5-a]pyrazine derivative
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Stirring plate with heating capabilities and magnetic stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the 8-bromo-triazolo[1,5-a]pyrazine derivative (1.0 mmol) in DMSO (5 mL).
-
Add sodium azide (1.5 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 8-azido-triazolo[1,5-a]pyrazine.
Protocol 3: Synthesis of 8-Ethynyl-triazolo[1,5-a]pyrazine via Sonogashira Coupling
Materials:
-
8-Bromo-triazolo[1,5-a]pyrazine derivative
-
Ethynyltrimethylsilane or other terminal alkyne
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 8-bromo-triazolo[1,5-a]pyrazine derivative (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add ethynyltrimethylsilane (1.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 6-12 hours. Monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the TMS-protected alkyne.
-
For deprotection, dissolve the TMS-protected alkyne in methanol and add a catalytic amount of K₂CO₃. Stir at room temperature for 1-2 hours.
-
Neutralize with dilute HCl and extract with an organic solvent. Dry, concentrate, and purify to yield the 8-ethynyl-triazolo[1,5-a]pyrazine.
Protocol 4: General Procedure for CuAAC Reaction
Materials:
-
8-Ethynyl-triazolo[1,5-a]pyrazine derivative (1.0 eq.)
-
Azide derivative (1.1 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.)
-
Sodium ascorbate (0.2 eq.)
-
tert-Butanol/Water (1:1) mixture
-
Reaction vial and stir bar
Procedure:
-
In a reaction vial, dissolve the 8-ethynyl-triazolo[1,5-a]pyrazine derivative and the azide derivative in the t-BuOH/H₂O mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate, followed by the aqueous solution of CuSO₄·5H₂O.
-
Stir the reaction mixture vigorously at room temperature for 8-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the 1,2,3-triazole product.
Protocol 5: General Procedure for SPAAC Reaction
Materials:
-
8-Azido-triazolo[1,5-a]pyrazine derivative (1.0 eq.)
-
Cyclooctyne derivative (e.g., DBCO, BCN) (1.0-1.2 eq.)
-
Acetonitrile or DMSO
-
Reaction vial and stir bar
Procedure:
-
Dissolve the 8-azido-triazolo[1,5-a]pyrazine derivative in the chosen solvent in a reaction vial.
-
Add the cyclooctyne derivative to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often complete within a short period.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, and the product is often pure enough for subsequent use. If necessary, purification can be performed by column chromatography or preparative HPLC.
Mandatory Visualizations
Caption: Experimental workflow for click chemistry functionalization.
Caption: Simplified CuAAC reaction pathway.
Caption: SPAAC reaction overview.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triazolo[1,5-a]pyrazines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Triazolo[1,5-a]pyrazines. This guide addresses common experimental challenges through detailed FAQs, troubleshooting guides, and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the Triazolo[1,5-a]pyrazine core?
A1: The primary strategies for synthesizing the Triazolo[1,5-a]pyrazine scaffold involve the cyclization of a pyrazine precursor. Key methods include the reaction of 2-hydrazinopyrazines with carboxylic acid derivatives, or the condensation of 3-amino-1,2,4-triazoles with α-dicarbonyl compounds. More modern approaches utilize catalyst-free, microwave-assisted reactions to improve yields and reduce reaction times.
Q2: I am observing a very low yield in my synthesis. What are the likely causes and how can I improve it?
A2: Low yields in Triazolo[1,5-a]pyrazine synthesis can arise from several factors. Common issues include incomplete initial condensation or cyclization, suboptimal reaction conditions, and the formation of side products. To improve your yield, consider the following:
-
Reaction Time and Temperature: Ensure the reaction goes to completion by extending the reaction time or cautiously increasing the temperature.
-
Solvent and Catalyst: The choice of solvent and catalyst is critical. Screening different solvents and catalysts can significantly impact the yield. For instance, in some related syntheses, changing the solvent from toluene to 1,4-dioxane has been shown to improve yields.[1]
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. Ensure the purity of your precursors before commencing the reaction.
-
Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to the atmosphere. Conducting the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
Q3: What are common side products, and how can they be minimized?
A3: The formation of unwanted side products can significantly reduce the yield of the desired Triazolo[1,5-a]pyrazine. The nature of these byproducts depends on the specific synthetic route. For instance, in syntheses involving the cyclization of substituted tetrazines, harsh reaction conditions can lead to the formation of various isomers and degradation products.[2] To minimize side product formation, a systematic optimization of reaction parameters such as temperature, catalyst, and reaction time is recommended.[1] Using milder reagents and reaction conditions can also be beneficial.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Triazolo[1,5-a]pyrazines.
Problem: Low or No Product Yield
This is one of the most frequent challenges. The following decision tree can help you troubleshoot the issue systematically.
Caption: Troubleshooting workflow for low or no product yield.
Problem: Product Degradation
Triazolo[1,5-a]pyrazine derivatives can be sensitive to harsh workup or purification conditions.
-
Symptom: The isolated yield is significantly lower than the yield estimated by in-process monitoring (e.g., TLC or LC-MS), or the final product is discolored.
-
Solution: Employ milder workup procedures. For example, avoid using strong acids or bases if your product is sensitive.[1] During purification by column chromatography, use a less polar solvent system if possible and avoid prolonged exposure of the product to silica gel.
Data on Yield Optimization
The yield of Triazolo[1,5-a]pyrazine synthesis is highly dependent on the chosen synthetic route and reaction conditions. Below are tables summarizing quantitative data from various studies, highlighting the impact of different parameters on product yield.
Table 1: Effect of Solvent on the Yield of a Related Triazolo[1,5-a]pyridine Synthesis
This data is for a microwave-mediated, catalyst-free synthesis and can provide insights into solvent selection for similar pyrazine systems.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 | 24 | 83 |
| 2 | THF | 120 | 24 | N.D. |
| 3 | DMSO | 120 | 24 | N.D. |
| 4 | EtOH | 120 | 24 | N.D. |
| 5 | Pyridine | 120 | 24 | 76 |
| 6 | Xylene | 120 | 24 | 69 |
| 7 | Chlorobenzene | 120 | 24 | 79 |
| 8 | Dry Toluene | 120 | 5 | 86 |
| 9 | Dry Toluene + 3Å MS | 120 | 5 | 89 |
| N.D. = Not Detected. Data adapted from a study on 1,2,4-triazolo[1,5-a]pyridines. |
Table 2: Comparison of Yields for Different Substituted Triazolo[4,3-a]pyrazine Derivatives
This table shows the yields for the synthesis of various substituted triazolo[4,3-a]pyrazine derivatives, which can inform on the electronic and steric effects of substituents on the reaction outcome.
| Compound | R1 (from Amino Acid) | R2 (Substituent) | R3 (Substituent) | Yield (%) |
| 1a | Boc-L-phenylalanine | H | H | 69 |
| 1b | Boc-L-tryptophan | H | H | 43 |
Data extracted from a study on the synthesis of novel Triazolo[4,3-a]pyrazine derivatives.[3]
Key Experimental Protocols
This section provides detailed methodologies for high-yield synthesis of Triazolo[1,5-a]pyrazine and related scaffolds.
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of a Triazolo[1,5-a]pyridine Analog
This protocol is adapted from a high-yield synthesis of a related heterocyclic system and can be optimized for Triazolo[1,5-a]pyrazines.
Workflow Diagram:
Caption: Generalized workflow for microwave-assisted synthesis.
Procedure:
-
In an oven-dried microwave vial, combine the appropriate enaminonitrile (1.0 equiv.), benzohydrazide (2.0 equiv.), and dry toluene.
-
Add 3Å molecular sieves to the reaction mixture.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Directly purify the reaction mixture using silica gel column chromatography with an appropriate eluent system (e.g., chloroform/ethyl acetate 10:1) to obtain the final product.
Protocol 2: Synthesis of a 3-(Trifluoromethyl)-[4][5][6]triazolo[4,3-a]pyrazine Scaffold
This multi-step protocol details the synthesis of a key intermediate for further derivatization.
Procedure:
-
Step 1: Synthesis of Trifluoroacetohydrazide (II): Dissolve ethyl trifluoroacetate (I) in acetonitrile and react with hydrazine hydrate (35% w/v) at 20 °C for 1 hour.
-
Step 2: Formation of Intermediate (III): To the solution of (II), add sodium hydroxide solution (50% w/v) and chloroacetyl chloride solution dropwise at 10 °C over 3 hours.
-
Step 3: Cyclization to Oxadiazole (IV): Dehydrate the intermediate (III) using phosphorus oxychloride in acetonitrile at 80 °C for 24 hours.
-
Step 4: Ring Opening and Recyclization (V): React the oxadiazole (IV) with ethylenediamine (3 equiv.) in methanol at -20 °C for 1 hour.
-
Step 5: Final Cyclization to Scaffold (VI): Cyclize the intermediate (V) in the presence of concentrated hydrochloric acid in methanol at 55 °C for 1 hour to yield the 3-(trifluoromethyl)-[4][5][6]triazolo[4,3-a]pyrazine scaffold.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues ofTriazolo[1,5-a]pyrazine derivatives in biological assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with Triazolo[1,5-a]pyrazine derivatives during biological assays.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility of Triazolo[1,5-a]pyrazine derivatives.
Q1: Why are my Triazolo[1,5-a]pyrazine derivatives showing poor solubility in aqueous buffers?
A: Poor aqueous solubility is a common challenge for many heterocyclic compounds, including Triazolo[1,5-a]pyrazine derivatives.[1][2] The primary reasons are often related to the molecule's physicochemical properties:
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High Lipophilicity (LogP): Many potent compounds are hydrophobic to effectively bind to target proteins.[1] This inherent hydrophobicity leads to low solubility in aqueous media.
-
Crystal Lattice Energy: Strong intermolecular interactions in the solid-state (crystal form) require significant energy to break, which can hinder dissolution.[3] Reducing planarity or disrupting these interactions can lower the melting point and improve solubility.[1][3]
-
Molecular Structure: The fused ring system of Triazolo[1,5-a]pyrazine, while often beneficial for biological activity, can contribute to a rigid, planar structure that packs efficiently into a stable crystal lattice.[4]
Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What are the immediate troubleshooting steps?
A: This is a classic sign of kinetic solubility issues. When a compound in a high-concentration DMSO stock is diluted into a buffer where its solubility is low, it can crash out of the solution.[5]
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO if possible.
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%), as high concentrations of co-solvents can also interfere with biological assays.
-
Assess Kinetic vs. Thermodynamic Solubility: You are observing kinetic solubility. It may be beneficial to determine the thermodynamic (or equilibrium) solubility to understand the compound's true solubility limit in your buffer system.[5][6]
-
Modify the Buffer: Consider adjusting the pH of your aqueous buffer, as the solubility of nitrogen-containing heterocycles is often pH-dependent.[7]
Q3: How does pH affect the solubility of these nitrogen-containing heterocycles?
A: The Triazolo[1,5-a]pyrazine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[8] This makes their solubility highly dependent on pH.[7]
-
Weakly Basic Compounds: Most nitrogen heterocycles are weakly basic.[9] In acidic conditions (lower pH), the nitrogen atoms can become protonated (ionized). This charged form is generally more soluble in aqueous media.[2][10]
-
Determining pKa: Understanding the pKa (the pH at which the compound is 50% ionized) is crucial. Adjusting the buffer pH to be at least 1-2 units below the pKa of a basic functional group can significantly enhance solubility.
-
Caution: Ensure the required pH is compatible with your biological assay, as extreme pH values can denature proteins or affect cell viability.
Q4: When should I consider using co-solvents or other excipients?
A: If pH adjustment is insufficient or incompatible with your assay, using co-solvents or other solubilizing excipients is the next logical step.[11]
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used.[12][13] They work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.[13] However, their concentration must be carefully optimized to avoid assay interference or toxicity.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][14] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has much higher aqueous solubility.[11][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[15]
-
Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds within their cores.[16] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used, but like co-solvents, they must be used at concentrations that do not disrupt the assay.[16]
Q5: What are some advanced strategies if my compound remains insoluble?
A: For compounds with persistent solubility issues, more advanced formulation strategies may be necessary, particularly for in vivo studies.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix (like PVP or PEG) at a molecular level, often creating an amorphous form of the drug which has higher solubility.[13][17]
-
Nanosuspensions: The particle size of the compound is reduced to the nanometer range.[11][12] This dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[13][17] High-pressure homogenization is a common method for creating nanosuspensions.[11][12]
-
Structural Modification: In a drug discovery context, insolubility can sometimes be addressed by medicinal chemistry. Adding polar functional groups or flexible side chains to a solvent-exposed part of the molecule can disrupt crystal packing and improve solubility without sacrificing potency.[1][3]
Section 2: Quantitative Data on Solubility Enhancement
The following table provides illustrative data on how different formulation strategies can impact the aqueous solubility of a hypothetical Triazolo[1,5-a]pyrazine derivative ("Compound-TPZ").
| Condition | Solvent/Vehicle | Solubility (µg/mL) | Fold Increase (vs. Water) | Notes |
| 1 | Deionized Water | < 0.1 | 1.0 | Practically insoluble. |
| 2 | Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | 1.0 | No improvement at physiological pH. |
| 3 | Acetate Buffer, pH 5.0 | 5.2 | > 52 | Protonation of nitrogen atoms increases solubility.[7] |
| 4 | PBS, pH 7.4 + 1% DMSO | 1.5 | > 15 | Minor improvement with low co-solvent concentration. |
| 5 | PBS, pH 7.4 + 5% DMSO | 8.9 | > 89 | Higher co-solvent concentration further improves solubility. |
| 6 | 20% Propylene Glycol in Water | 25.4 | > 254 | Co-solvency is an effective technique for nonpolar drugs.[12] |
| 7 | 10% w/v HP-β-Cyclodextrin in Water | 48.7 | > 487 | Inclusion complex formation significantly enhances solubility.[11][14] |
| 8 | Nanosuspension Formulation | > 100 | > 1000 | Particle size reduction greatly increases apparent solubility and dissolution rate.[17] |
Section 3: Standard Experimental Protocols
Protocol 3.1: High-Throughput Kinetic Solubility Assay
This protocol is used for rapid assessment of compound solubility under specific assay conditions, often starting from a DMSO stock solution.[5][6]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the Triazolo[1,5-a]pyrazine derivative in 100% DMSO.[18]
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow it to reach equilibrium.[18]
-
Measurement (Nephelometry): Read the plate using a nephelometer, which measures light scattering caused by precipitated particles. The amount of scattering is inversely proportional to the solubility.[5][18]
-
Data Analysis: Compare the light scattering values against a standard curve or controls to estimate the kinetic solubility.
Protocol 3.2: Equilibrium "Shake-Flask" Solubility Assay
This method determines the thermodynamic solubility, which is the true saturation point of the compound.[6][9]
Methodology:
-
Compound Addition: Add an excess amount of the solid Triazolo[1,5-a]pyrazine derivative (enough to ensure saturation, e.g., 1-2 mg) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6][19]
-
Separation of Undissolved Solid: After incubation, allow the solution to settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve.[6]
Section 4: Visual Guides and Pathways
Diagram 1: Troubleshooting Workflow
This workflow provides a logical path for diagnosing and solving solubility issues with your derivatives.
Caption: A step-by-step workflow for troubleshooting poor compound solubility in biological assays.
Diagram 2: Key Factors Influencing Aqueous Solubility
This diagram illustrates the relationship between a compound's chemical properties and its resulting solubility.
Caption: Interplay of molecular properties and external factors that determine aqueous solubility.
Diagram 3: Simplified c-Met Signaling Pathway
Triazolo[4,3-a]pyrazine derivatives have been identified as inhibitors of kinases like c-Met.[20] Poor solubility can prevent a compound from reaching its intracellular target and inhibiting the signaling cascade.
Caption: Simplified c-Met signaling pathway, a target for Triazolo[1,5-a]pyrazine derivatives.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. brieflands.com [brieflands.com]
- 17. longdom.org [longdom.org]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for regioselective synthesis ofTriazolo[1,5-a]pyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of Triazolo[1,5-a]pyrazines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Triazolo[1,5-a]pyrazines, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low yields of my desired Triazolo[1,5-a]pyrazine product?
A1: Low yields can stem from several factors, including incomplete reactions, suboptimal reaction conditions, and product degradation.[1]
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Incomplete Reaction: The cyclization reaction may not have proceeded to completion.
-
Solution: Consider extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield.[1]
-
Solution: A systematic optimization of these parameters is recommended. Screen a variety of solvents, bases, and catalysts to identify the optimal combination for your specific substrate.
-
-
Product Degradation: The Triazolo[1,5-a]pyrazine core can be sensitive to harsh reaction or workup conditions.
-
Solution: Employ milder reagents and conditions whenever possible. For instance, if your product is sensitive to strong acids or bases, utilize gentler workup procedures.[1] In cases of photoredox catalysis, be mindful of potential photodegradation and consider reducing reaction time or light intensity.
-
Q2: I am isolating an isomeric byproduct along with my target Triazolo[1,5-a]pyrazine. How can I improve the regioselectivity?
A2: The formation of isomers is a common challenge in the synthesis of fused heterocyclic systems. The regioselectivity is often influenced by the reaction conditions.
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Thermal Cyclization: Traditional thermal cyclization methods can sometimes lead to the formation of multiple isomers.[2]
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Solution: Carefully control the reaction temperature and consider alternative cyclization strategies that offer better regiocontrol.
-
-
Catalyst and Reagent Choice: The nature of the catalyst and other reagents can direct the reaction towards the desired regioisomer.
-
Solution: Experiment with different catalysts (e.g., copper-based vs. palladium-based) and activating agents. The choice of base can also play a crucial role in determining the regiochemical outcome.
-
-
Starting Material Design: The substitution pattern of your starting materials can sterically or electronically favor the formation of one regioisomer over another.
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Solution: If possible, modify the starting materials to introduce directing groups that encourage the desired cyclization pathway.
-
Q3: I am observing the formation of unexpected side products in my reaction mixture. What are the likely causes and how can I minimize them?
A3: The formation of side products can consume starting materials and complicate purification, ultimately reducing the yield of the desired product.[1]
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Side Reactions: Unwanted side reactions can compete with the main reaction pathway.
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Solution: A thorough understanding of the reaction mechanism can help identify potential side reactions. Adjusting the reaction conditions, such as temperature or the order of reagent addition, can help to suppress these unwanted pathways.
-
-
Instability of Intermediates: Reactive intermediates may decompose or react in unintended ways.
-
Solution: Modifying the reaction conditions to favor the rapid consumption of the intermediate in the desired reaction can be beneficial. This could involve adjusting the concentration of reactants or the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing Triazolo[1,5-a]pyrazines?
A1: Several synthetic strategies have been developed for the synthesis of the Triazolo[1,5-a]pyrazine core. A common approach involves the cyclization of a suitably substituted aminotriazole with a 1,3-dicarbonyl compound or its equivalent. Another strategy is the Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidine system. Oxidative cyclization of pyrimidin-2-yl-amidines also provides a route to this scaffold.
Q2: How do I choose the appropriate solvent for my reaction?
A2: The choice of solvent can significantly impact reaction rate, yield, and regioselectivity. It is often necessary to screen a range of solvents with varying polarities and boiling points. For example, in some syntheses of related pyrazine derivatives, switching from a non-polar solvent like toluene to a more polar aprotic solvent like 1,4-dioxane has been shown to improve yields.[1]
Q3: What role does the base play in the synthesis of Triazolo[1,5-a]pyrazines?
A3: The base is often crucial for deprotonating a starting material to generate a nucleophile that initiates the cyclization reaction. The strength and nature of the base can influence the reaction rate and, in some cases, the regioselectivity. Common bases used in these types of reactions include organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate). The optimal base will depend on the specific reaction being performed.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Triazolo[1,5-a]pyrazine Synthesis
| Entry | Solvent | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (desired:undesired) |
| 1 | Toluene | K₂CO₃ | Pd(OAc)₂ (5) | 110 | 24 | 45 | 3:1 |
| 2 | Dioxane | K₂CO₃ | Pd(OAc)₂ (5) | 100 | 24 | 65 | 5:1 |
| 3 | DMF | Cs₂CO₃ | Pd(OAc)₂ (5) | 120 | 18 | 78 | 10:1 |
| 4 | Dioxane | K₂CO₃ | CuI (10) | 100 | 24 | 55 | 2:1 |
| 5 | DMF | Cs₂CO₃ | CuI (10) | 120 | 18 | 68 | 4:1 |
Note: This table is a generalized representation. Optimal conditions will vary depending on the specific substrates used.
Experimental Protocols
Key Experiment: General Procedure for the Synthesis of a Substituted Triazolo[1,5-a]pyrazine
A mixture of 3-amino-1,2,4-triazole (1.0 mmol), the appropriate 1,3-dicarbonyl compound (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in a suitable solvent (e.g., toluene, 20 mL) is heated at reflux with a Dean-Stark trap for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired Triazolo[1,5-a]pyrazine.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of Triazolo[1,5-a]pyrazines.
Caption: A troubleshooting decision tree for the synthesis of Triazolo[1,5-a]pyrazines.
References
Troubleshooting common side reactions inTriazolo[1,5-a]pyrazine synthesis
Welcome to the technical support center for the synthesis of Triazolo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and side reactions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain Triazolo[1,5-a]pyrazines?
A1: The most prevalent methods for synthesizing the Triazolo[1,5-a]pyrazine core involve the cyclocondensation of a substituted aminopyrazine with a reagent that provides the triazole ring, or the rearrangement of an isomeric scaffold. Key strategies include:
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From 2-hydrazinopyrazines: Reaction with a one-carbon electrophile (e.g., orthoesters, cyanogen bromide) to form the triazole ring.
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Dimroth Rearrangement: The isomerization of the kinetically favored[1][2][3]triazolo[4,3-a]pyrazine isomer to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrazine.[1][4] This rearrangement can be promoted by acidic or basic conditions.[1][4]
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From 3-amino-1,2,4-triazoles: Condensation with α-dicarbonyl compounds or their equivalents.
Q2: My reaction is resulting in a very low yield. What are the primary causes?
A2: Low yields in Triazolo[1,5-a]pyrazine synthesis can often be attributed to several factors:
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Incomplete Cyclization: The final ring-closing step may be slow or reversible under the chosen reaction conditions.
-
Side Reactions: Formation of undesired byproducts, such as isomeric Triazolo[4,3-a]pyrazines or products from self-condensation of starting materials.
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction efficiency.
-
Purity of Starting Materials: Impurities in the initial aminopyrazine or other reactants can interfere with the desired reaction pathway.
-
Product Degradation: The Triazolo[1,5-a]pyrazine core may be sensitive to harsh reaction or workup conditions.
Q3: How can I confirm the correct isomeric structure of my product?
A3: Distinguishing between[1][2][3]triazolo[1,5-a]pyrazine and its[1][2][3]triazolo[4,3-a]pyrazine isomer is crucial. This can be achieved through various spectroscopic techniques:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons and carbons on the pyrazine and triazole rings will differ significantly between the two isomers. 2D NMR techniques like HMBC and NOESY can provide definitive evidence for the connectivity of the atoms.
-
Mass Spectrometry: While mass spectrometry will show the same molecular weight for both isomers, fragmentation patterns may differ and can be used for differentiation.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Troubleshooting Guide for Common Side Reactions
This section provides a detailed guide to identifying and mitigating common side reactions encountered during the synthesis of Triazolo[1,5-a]pyrazines.
Problem 1: Formation of the Isomeric[1][2][3]triazolo[4,3-a]pyrazine
This is one of the most common side reactions, often occurring through the Dimroth rearrangement.[1][4]
| Probable Cause | Proposed Solution |
| Reaction Conditions Favoring the Kinetic Product: The initial cyclization may lead to the[1][2][3]triazolo[4,3-a]pyrazine as the kinetic product. | Promote Dimroth Rearrangement: After the initial cyclization, treat the reaction mixture with an acid (e.g., reflux in acetic acid) or a base (e.g., sodium hydroxide in methanol) to facilitate the rearrangement to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrazine.[1][4] |
| Inappropriate pH during Workup: Acidic or basic conditions during the workup can inadvertently trigger the Dimroth rearrangement. | Neutral Workup: Maintain a neutral pH during extraction and purification to avoid unintended isomerization. |
| Elevated Temperatures: In some cases, high temperatures can favor the formation of the undesired isomer or lead to a mixture. | Optimize Temperature: Screen different reaction temperatures to find the optimal balance between reaction rate and selectivity. |
Problem 2: Incomplete Cyclization and/or Low Conversion
This issue leads to a mixture of starting materials and the desired product, complicating purification and reducing the overall yield.
| Probable Cause | Proposed Solution |
| Insufficient Reaction Time or Temperature: The cyclization step may be slow under the initial conditions. | Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS and extend the reaction time or cautiously increase the temperature to drive the reaction to completion. |
| Inefficient Catalyst: If a catalyst is used, it may be deactivated or not suitable for the specific substrates. | Screen Catalysts: Experiment with different Brønsted or Lewis acid catalysts to improve the rate of cyclization. For some syntheses, a catalyst may not be necessary. |
| Poor Solubility of Starting Materials: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. | Solvent Screening: Test a range of solvents to ensure adequate solubility of all starting materials at the reaction temperature. |
Problem 3: Formation of Unidentified Byproducts
The appearance of multiple unexpected spots on a TLC plate indicates the formation of various side products, which can be challenging to identify and separate.
| Probable Cause | Proposed Solution |
| Decomposition of Starting Materials or Product: The reactants or the final product may be unstable under the reaction conditions. | Milder Reaction Conditions: Attempt the synthesis at a lower temperature or consider using milder reagents. A thorough literature search for the stability of your specific substrates is recommended. |
| Self-Condensation of Reactants: The starting materials may react with themselves to form polymeric or other undesired structures. | Stoichiometry Control: Carefully control the stoichiometry of the reactants. Adding one reactant slowly to the other can sometimes minimize self-condensation. |
| Reaction with Solvent: The solvent may not be inert under the reaction conditions. | Use of Inert Solvents: Ensure the chosen solvent is unreactive with the starting materials and reagents under the reaction conditions. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Generic Triazolo[1,5-a]pyrazine Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | None | 80 | 12 | 45 | Incomplete conversion, mixture of starting material and product. |
| 2 | Acetic Acid | None | 118 | 6 | 75 | Cleaner reaction, formation of the desired product. |
| 3 | DMF | p-TsOH | 100 | 8 | 60 | Formation of some unidentified byproducts. |
| 4 | Toluene | None | 110 | 24 | 55 | Slow reaction rate. |
Note: This table is a generalized representation based on common observations in heterocyclic synthesis. Actual yields will vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted[1][2][3]triazolo[1,5-a]pyrazine via Cyclocondensation
This protocol describes a general method for the synthesis of a[1][2][3]triazolo[1,5-a]pyrazine from a 2-hydrazinopyrazine and an orthoester.
Materials:
-
Substituted 2-hydrazinopyrazine (1.0 eq)
-
Triethyl orthoformate (3.0 eq)
-
Acetic acid
Procedure:
-
To a solution of the substituted 2-hydrazinopyrazine in acetic acid, add triethyl orthoformate.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the acetic acid under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure[1][2][3]triazolo[1,5-a]pyrazine.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure.
Protocol 2: Troubleshooting the Dimroth Rearrangement
This protocol provides a method to facilitate the conversion of a[1][2][3]triazolo[4,3-a]pyrazine to the desired[1][2][3]triazolo[1,5-a]pyrazine isomer.
Materials:
-
Crude reaction mixture containing the[1][2][3]triazolo[4,3-a]pyrazine
-
Acetic acid or a solution of sodium hydroxide in methanol
Procedure (Acid-catalyzed):
-
Dissolve the crude product in glacial acetic acid.
-
Heat the solution to reflux for 2-6 hours, monitoring the conversion by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Proceed with standard aqueous workup and purification as described in Protocol 1.
Procedure (Base-catalyzed):
-
Dissolve the crude product in methanol.
-
Add a catalytic amount of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating, monitoring the isomerization by TLC or LC-MS.
-
Once the rearrangement is complete, neutralize the solution with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure and proceed with extraction and purification.
Mandatory Visualizations
Diagram 1: Synthetic Pathways to Triazolo[1,5-a]pyrazines
Caption: Common synthetic strategies for obtaining the Triazolo[1,5-a]pyrazine scaffold.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in Triazolo[1,5-a]pyrazine synthesis.
Diagram 3: Mechanism of the Dimroth Rearrangement
Caption: A simplified representation of the Dimroth rearrangement mechanism.
References
Technical Support Center: Purification of Novel Triazolo[1,5-a]pyrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying novel Triazolo[1,5-a]pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Triazolo[1,5-a]pyrazine derivatives?
A1: The most frequently employed purification techniques for Triazolo[1,5-a]pyrazine derivatives are silica flash column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Recrystallization is also a valuable method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
Q2: How do I choose the right purification technique for my compound?
A2: The choice of purification technique depends on the scale of your reaction, the polarity of your compound, and the nature of the impurities.
-
Flash Column Chromatography: Ideal for larger scale purifications (milligrams to grams) and for separating compounds with significant differences in polarity from impurities.[2]
-
RP-HPLC: Excellent for final stage purification of small quantities, for separating closely related analogues or isomers, and for compounds that are highly polar or unstable on silica gel.[1][3]
-
Recrystallization: Best for obtaining highly pure, crystalline final products when the crude material is already relatively pure. It is often used after a chromatographic step.[4]
Q3: What are common impurities I might encounter?
A3: Common impurities include unreacted starting materials (such as aminotriazoles or 1,3-dicarbonyl compounds), reagents, and side-products from the cyclization reaction.[5][6] Depending on the synthesis, isomers or over-alkylated/acylated products may also be present.
Q4: My Triazolo[1,5-a]pyrazine derivative seems to be unstable on silica gel. What should I do?
A4: The basic nitrogen atoms in the pyrazine ring can sometimes interact strongly with the acidic silica gel, leading to decomposition or irreversible adsorption.[7] If you suspect instability, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia. Alternatively, using a different stationary phase like alumina or opting for reversed-phase chromatography can circumvent this issue.[7]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute from the column. | 1. Solvent system is not polar enough. 2. Compound has decomposed or irreversibly adsorbed to the silica.[7] 3. Compound is very polar and requires a highly polar mobile phase. | 1. Gradually increase the polarity of the eluting solvent. If starting with Hexane/EtOAc, increase the percentage of EtOAc.[7] 2. Test for silica stability using a 2D TLC plate.[7] If unstable, switch to a different stationary phase (alumina) or use RP-HPLC. 3. Switch to a more aggressive solvent system, such as Dichloromethane/Methanol. For very polar compounds, consider reversed-phase chromatography.[7] |
| Poor separation of compound and impurities. | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column was not packed properly. | 1. Re-optimize the solvent system using TLC to achieve a greater difference in Rf values (ΔRf > 0.1) between your product and impurities.[8] 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel mass. 3. Ensure the column is packed uniformly without air bubbles or cracks. |
| Compound streaks or "tails" down the column. | 1. The compound has low solubility in the eluting solvent. 2. Strong interaction with the silica gel due to the basic nitrogen atoms. | 1. When the compound begins to elute, slightly increase the solvent polarity to improve solubility and push it through the column faster.[7] 2. Add a small amount (0.1-1%) of triethylamine or pyridine to the eluent to block the acidic sites on the silica gel. |
| Crude material is not soluble in the column solvent. | 1. The polarity difference between the crude material and the starting eluent is too large. | 1. Use a "dry loading" technique: dissolve the crude material in a suitable solvent (e.g., DCM, MeOH), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Solution is not supersaturated (too much solvent was added). 2. The compound is an oil at room temperature. 3. The cooling process was too rapid. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[10] 2. Try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy.[4] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] |
| "Oiling out" instead of crystallization. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too quickly. | 1. Choose a solvent with a lower boiling point. 2. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to initiate crystallization.[10] |
| Impure crystals are obtained. | 1. The cooling process was too fast, trapping impurities in the crystal lattice. 2. Insufficient washing of the collected crystals. | 1. Re-dissolve the crystals and allow them to recrystallize more slowly.[10] 2. After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a good separation between your desired compound and impurities. Aim for an Rf value of ~0.3 for your target compound.[8] Common systems for Triazolo[1,5-a]pyrazines include gradients of Ethyl Acetate in Hexane or Cyclohexane.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent (or a slightly more polar solvent like DCM) and carefully pipette it onto the top of the silica bed.[9]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the mobile phase according to a predetermined gradient based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Triazolo[1,5-a]pyrazine derivative.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or solvent pairs like ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[10][11]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11] If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Off-Target Effects of Triazolo[1,5-a]pyrazine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Triazolo[1,5-a]pyrazine-based inhibitors. The following information is designed to address specific issues that may be encountered during experiments and to provide detailed methodologies for assessing inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with Triazolo[1,5-a]pyrazine-based inhibitors?
A1: Off-target effects are unintended interactions of an inhibitor with proteins other than its designated target. For Triazolo[1,5-a]pyrazine-based inhibitors, which are often designed as kinase inhibitors, these effects can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the inhibitor's therapeutic potential. Given that many kinases share structural similarities in their ATP-binding pockets, the risk of off-target binding is a critical consideration in drug discovery and development.[1]
Q2: My experimental results show a phenotype (e.g., unexpected cell death, altered signaling) that doesn't align with the known function of the primary target. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of off-target activity. To investigate this, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging the intended target in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a powerful method for this.
-
Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 value for the primary target. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If possible, use a different class of inhibitor that targets the same primary protein. If the phenotype is not replicated, it is more likely an off-target effect of your Triazolo[1,5-a]pyrazine-based compound.
-
Kinome Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinome profiling, which screens the inhibitor against a large panel of kinases.
Q3: How can I proactively assess the potential for off-target effects before conducting extensive experiments?
A3: A proactive approach can save significant time and resources. Consider the following:
-
In Silico Profiling: Computational methods can predict potential off-target interactions by screening your inhibitor against databases of known protein structures.
-
Kinase Selectivity Profiling: Early-stage kinase panel screening, even against a small, focused panel of kinases related to the primary target, can provide initial insights into selectivity.
Q4: I am observing inconsistent results with my inhibitor across different cell lines. What could be the cause?
A4: Cell-line specific expression of off-target proteins is a likely cause for variable responses. To troubleshoot this:
-
Profile Target and Off-Target Expression: Analyze the expression levels of the intended target and any known major off-targets in the cell lines you are using via methods like western blotting or qPCR.
-
Select Appropriate Cell Models: Whenever possible, choose cell lines with high expression of the on-target protein and low or no expression of known problematic off-targets.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Phenotype or Toxicity | The inhibitor is interacting with one or more unintended proteins. | 1. Perform a dose-response curve to see if the phenotype occurs at a concentration different from the on-target IC50. 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced. 3. Conduct a kinome-wide selectivity screen to identify potential off-targets. |
| Discrepancy Between Biochemical and Cellular Activity | Poor cell permeability or rapid metabolism of the inhibitor. | 1. Assess cell permeability using specific assays. 2. Evaluate the metabolic stability of the inhibitor in cell lysates or culture medium. |
| Inconsistent Results Across Different Cell Lines | Cell-line specific expression of off-target proteins. | 1. Profile the expression of the target and known off-targets in the cell lines. 2. Choose cell lines with a favorable on-target to off-target expression ratio. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of a series of novel[2][3][4]triazolo[4,3-a]pyrazine derivatives designed as dual c-Met/VEGFR-2 inhibitors. While not the exact Triazolo[1,5-a]pyrazine scaffold, this closely related series provides valuable insight into the on-target potency and selectivity profile that can be expected.
Table 1: In Vitro Antiproliferative and c-Met Kinase Inhibitory Activities [5][6]
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) | c-Met IC50 (nM) |
| 17a | 1.25 ± 0.13 | 1.43 ± 0.21 | 1.98 ± 0.31 | 55 |
| 17e | 1.11 ± 0.09 | 1.27 ± 0.15 | 1.55 ± 0.22 | 77 |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26 |
| Foretinib | 0.89 ± 0.07 | 1.12 ± 0.11 | 1.35 ± 0.19 | 19 |
Table 2: Kinase Inhibitory Activities of Compound 17l [5][6]
| Kinase | IC50 |
| c-Met | 26.00 nM |
| VEGFR-2 | 2.6 µM |
| EGFRwt | > 10 µM |
Data presented as mean ± SD from at least three independent experiments.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a Triazolo[1,5-a]pyrazine-based inhibitor against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence-based ADP detection).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a Triazolo[1,5-a]pyrazine-based inhibitor in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of the target protein in the soluble fraction by western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways affected by off-target inhibition of TAM family kinases (TYRO3, AXL, MER) and the on-target c-Met and VEGFR-2 pathways.
Caption: Potential off-target signaling pathways of TAM family kinases.
Caption: On-target signaling of dual c-Met/VEGFR-2 inhibitors.
Experimental Workflow
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Technical Support Center: Enhancing Oral Bioavailability of Triazolo[1,5-a]pyrazine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Triazolo[1,5-a]pyrazine drug candidates with improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of Triazolo[1,5-a]pyrazine derivatives?
A1: The primary challenges typically stem from poor aqueous solubility and potential metabolic instability. Like many nitrogen-containing heterocyclic compounds, Triazolo[1,5-a]pyrazine derivatives can exhibit limited solubility in gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, they can be subject to first-pass metabolism in the liver, primarily by Cytochrome P450 (CYP) enzymes, which reduces the amount of active drug reaching systemic circulation.
Q2: What general strategies can be employed to improve the oral bioavailability of our Triazolo[1,5-a]pyrazine drug candidate?
A2: Several strategies can be effective:
-
Physical Modifications: Techniques like micronization, nanosuspensions, and amorphous solid dispersions can increase the surface area and dissolution rate of the compound.
-
Formulation Strategies: Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve the solubilization of lipophilic compounds.
-
Chemical Modifications (Prodrugs): A prodrug approach involves chemically modifying the drug candidate to enhance its solubility or permeability, with the modifying group being cleaved in vivo to release the active drug.
-
Structural Modifications: Strategic chemical modifications to the core scaffold can block sites of metabolism, thereby improving metabolic stability.
Q3: How can we assess the permeability of our Triazolo[1,5-a]pyrazine compounds?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict in vivo intestinal permeability. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. The assay measures the rate of transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side.
Q4: What is the role of Cytochrome P450 (CYP) enzymes in the metabolism of triazole-containing compounds?
A4: CYP enzymes, particularly the CYP3A4 isoform, are major contributors to the metabolism of many drugs, including those containing a triazole moiety.[1][2] The nitrogen atoms in the triazole ring can interact with the heme iron of the CYP enzyme, leading to oxidative metabolism of the drug.[2] This can be a significant pathway for first-pass metabolism, reducing oral bioavailability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
Poor dissolution profile in vitro.
-
High variability in in vivo exposure.
-
Lack of dose-proportionality in pharmacokinetic studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Crystalline nature of the compound | 1. Particle Size Reduction: - Micronization/Nanonization: Reduce particle size to increase surface area for dissolution.2. Amorphous Solid Dispersions: - Formulate the drug with a polymer to create an amorphous solid dispersion, which has higher energy and thus better solubility than the crystalline form. |
| Poor wettability | 1. Surfactant-based Formulations: - Incorporate surfactants in the formulation to improve the wetting of the drug particles.2. Lipid-Based Formulations (for lipophilic compounds): - Formulate as a Self-Emulsifying Drug Delivery System (SEDDS) or in lipid nanoparticles to enhance solubilization in the gastrointestinal tract. |
| pH-dependent solubility | 1. Salt Formation: - If the compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.2. pH-modifying Excipients: - Include acidic or basic excipients in the formulation to create a more favorable microenvironment for dissolution in the intestine. |
Issue 2: Poor Permeability
Symptoms:
-
Low apparent permeability (Papp) value in Caco-2 assays.
-
High efflux ratio in bidirectional Caco-2 assays, suggesting the involvement of efflux transporters like P-glycoprotein (P-gp).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High polarity or molecular size | 1. Prodrug Approach: - Design a more lipophilic prodrug that can passively diffuse across the intestinal membrane and then be converted to the active compound.2. Structural Modification: - Modify the structure to reduce hydrogen bond donors/acceptors and molecular weight, if possible without compromising activity. |
| Substrate for efflux transporters (e.g., P-gp) | 1. Co-administration with P-gp inhibitors: - In preclinical studies, co-administer with a known P-gp inhibitor to confirm efflux as the limiting factor.2. Formulation with efflux inhibitors: - Some excipients used in formulations can also inhibit P-gp function.3. Structural Modification: - Modify the chemical structure to reduce its affinity for efflux transporters. |
Issue 3: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability despite good solubility and permeability.
-
High clearance observed in in vivo pharmacokinetic studies.
-
Rapid degradation in liver microsome stability assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolism by CYP enzymes | 1. Structural Modification: - Identify the metabolic "soft spots" on the molecule and block them through chemical modification (e.g., replacing a metabolically liable hydrogen with a fluorine atom). - For example, replacing an ethylene carbon chain with an amide linker has been shown to reduce metabolic oxidation in some triazolopyrimidine series.[3]2. Deuteration: - Replacing hydrogen atoms at metabolic sites with deuterium can slow down the rate of metabolism. |
| Instability in the gastrointestinal tract | 1. Enteric Coating: - Formulate the drug with an enteric coating to protect it from the acidic environment of the stomach if it is acid-labile.2. Prodrugs: - Design a prodrug that is more stable in the gastrointestinal environment. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for some Triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyrimidine derivatives from preclinical studies.
Table 1: Pharmacokinetic Parameters of Triazolo[1,5-a]pyridine Derivatives in Mice
| Compound | Oral Bioavailability (BA %) | AUC p.o. (nM*h) | Unbound Clearance (CLu) (L/h/kg) | t1/2 p.o. (h) |
| 1 | 48 | 490 | 46 | 0.7 |
| 3a | 47 | 840 | 5.3 | 1.2 |
| 4f | 110 | 2300 | 4.5 | 1.1 |
| 5a | 120 | 15000 | 1.1 | 3.6 |
Data from a mouse cassette dosing study with a 2 µmol/kg oral dose.
Table 2: Metabolic Stability of Triazolopyrimidine Derivatives [3]
| Compound | Mouse Liver Microsome Half-life (min) | Human Liver Microsome Half-life (min) |
| 8 | 18 | 52 |
| 11 | 4 | 10 |
| 12 | <4 | 22 |
| 13 | <4 | - |
| 22 | <4 | 50 |
| 24 | 22 | 89 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard procedures for assessing intestinal permeability in vitro.[4]
Objective: To determine the apparent permeability coefficient (Papp) of a Triazolo[1,5-a]pyrazine drug candidate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)
-
Lucifer yellow solution (for monolayer integrity check)
-
Test compound and analytical standards
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability test. Low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound at a known concentration to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, take a sample from the apical side.
-
-
Permeability Experiment (Basolateral to Apical - B to A for efflux ratio):
-
Perform the experiment as above, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® insert.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for troubleshooting poor oral bioavailability.
Caption: Caco-2 permeability experimental workflow.
Caption: Simplified metabolic pathway via CYP3A4.
References
- 1. "Investigating the role of cytochrome P450 enzymes in triazole drug eff" by Heather Cosh [open.clemson.edu]
- 2. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Addressing challenges in scaling up the synthesis ofTriazolo[1,5-a]pyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Triazolo[1,5-a]pyrazines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Triazolo[1,5-a]pyrazines, providing potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete reaction; Suboptimal reaction temperature; Inactive catalyst or reagents; Poor quality starting materials; Formation of stable intermediates that do not cyclize. | - Extend reaction time or increase temperature gradually while monitoring with TLC or LC-MS. - Screen different solvents to improve solubility and reaction kinetics. - Use fresh or newly purchased catalysts and reagents. - Verify the purity of starting materials using NMR or other analytical techniques. - Consider alternative cyclization conditions, such as using a different acid or base catalyst, or changing the solvent system. |
| Formation of Side Products/Impurities | Competing side reactions (e.g., self-condensation of starting materials); Isomer formation (e.g.,[1][2][3]triazolo[4,3-a]pyrazine); Over-reaction or degradation of the product under harsh conditions. | - Optimize the order of reagent addition. - Control the reaction temperature carefully; some reactions may require cooling to minimize side products. - In the case of isomer formation, a Dimroth rearrangement can sometimes be induced under acidic or basic conditions to favor the desired [1,5-a] isomer. - Reduce reaction time or use milder reaction conditions. - Analyze the impurity profile to understand the side reactions and adjust the stoichiometry or reaction parameters accordingly. |
| Difficulty in Product Purification | Product has similar polarity to starting materials or byproducts; Product is an oil or difficult to crystallize; Product is sensitive to silica gel. | - Employ alternative purification techniques such as preparative HPLC, recrystallization from a different solvent system, or trituration. - For oily products, try to form a salt to induce crystallization. - Use a different stationary phase for chromatography, such as alumina or a bonded-phase silica. - A slight excess of one reactant can sometimes be used to consume the other completely, simplifying purification.[4] |
| Scaling-Up Issues (e.g., from mg to gram scale) | Exothermic reaction leading to poor temperature control; Inefficient mixing in larger reaction vessels; Challenges in maintaining an inert atmosphere; Difficulties in work-up and product isolation at a larger scale. | - For exothermic reactions, ensure adequate cooling and consider slow, portion-wise addition of reagents. - Use mechanical stirring to ensure efficient mixing in larger flasks. - Employ a robust system for maintaining an inert atmosphere, such as a continuous flow of nitrogen or argon. - Plan the work-up and purification strategy in advance, considering the larger volumes of solvents and materials. Filtration and extraction processes may need to be adapted for larger scales. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Triazolo[1,5-a]pyrazines.
Q1: What are the most common synthetic routes to prepare the Triazolo[1,5-a]pyrazine core?
A1: The most prevalent methods involve the cyclization of a substituted aminotriazole with a 1,2-dicarbonyl compound or an equivalent synthon. Another common approach is the condensation of a hydrazinopyrazine with a suitable carboxylic acid derivative, often followed by a cyclization step.[5][6]
Q2: How can I favor the formation of the [1,5-a] isomer over the [4,3-a] isomer?
A2: The formation of the thermodynamically more stable [1,5-a] isomer is often favored under specific reaction conditions. In some cases, the [4,3-a] isomer can be converted to the [1,5-a] isomer through a Dimroth rearrangement, which can be promoted by heat or by using acidic or basic conditions.[5]
Q3: What are typical reaction conditions for the cyclization step?
A3: Cyclization conditions can vary widely depending on the specific substrates. Common methods include heating in a high-boiling solvent such as DMF or acetic acid, or using a dehydrating agent like phosphorus oxychloride.[7] Microwave-assisted synthesis has also been shown to be effective, often reducing reaction times and improving yields.[3][8]
Q4: What are some common challenges in the purification of Triazolo[1,5-a]pyrazines?
A4: Purification can be challenging due to the polar nature of the heterocyclic core, which can lead to tailing on silica gel chromatography. The presence of closely related impurities or isomers can also complicate purification. Recrystallization is often a preferred method for obtaining highly pure material.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses, such as hydrazine and phosphorus oxychloride, are highly toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions involving heating should be carefully monitored to prevent runaway reactions.
Data Presentation
The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.
Table 1: Comparison of Cyclization Conditions for Triazolo-fused Heterocycles
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Hydrazinopyrazine + Triethyl orthoformate | EtOH, reflux | [1][2][3]Triazolo[4,3-a]pyrazine | - | [9] |
| 3-Amino-1,2,4-triazole + 1,3-Diketone | Acetic Acid, reflux | 5,7-Disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine | - | [10] |
| 2-Aminopyridine + Nitrile | CuBr, air | 2-Substituted-[1][2][3]triazolo[1,5-a]pyridine | Good | [2][8] |
| N-Aryl amidines | I2/KI | 1,5-Fused 1,2,4-triazoles | High | [2] |
Note: Direct yield comparisons for the synthesis of the same Triazolo[1,5-a]pyrazine derivative under different conditions are limited in the reviewed literature.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine Scaffold [7]
This protocol describes a multi-step synthesis to obtain a key triazolo[4,3-a]pyrazine intermediate, which can be a precursor to [1,5-a] isomers through rearrangement.
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Synthesis of Trifluoroacetohydrazide: Ethyl trifluoroacetate is reacted with hydrazine hydrate in acetonitrile at room temperature.
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Formation of the Dihydropyrazine Intermediate: The crude trifluoroacetohydrazide is reacted with chloroacetyl chloride in the presence of sodium hydroxide in acetonitrile.
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Dehydration and Cyclization: The intermediate from the previous step is treated with phosphorus oxychloride in acetonitrile at 80°C to yield an oxadiazole.
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Ring Opening and Recyclization: The oxadiazole is reacted with ethylenediamine in methanol at -20°C.
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Final Cyclization: The resulting intermediate is treated with concentrated hydrochloric acid in methanol at 55°C to afford the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride salt.
Protocol 2: Microwave-Assisted Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][11]triazines [3]
This protocol highlights a modern, efficient method for synthesizing related heterocyclic systems.
-
Thiourea Formation: A 5-aminopyrazole is reacted with ethoxycarbonyl isothiocyanate in dry THF at 0°C, followed by microwave heating at 100°C.
-
Cyclization: 2N NaOH is added to the reaction mixture, and it is irradiated in a microwave reactor at 80°C.
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S-Methylation: Methyl iodide is added to the reaction mixture, followed by another round of microwave irradiation at 80°C to yield the 2-(methylsulfanyl)pyrazolo[1,5-a][1][8][11]triazin-4(3H)-one.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized experimental workflow for the synthesis of Triazolo[1,5-a]pyrazines.
Diagram 2: Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting common issues in Triazolo[1,5-a]pyrazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of Triazolo[1,5-a]pyrazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the cell permeability of Triazolo[1,5-a]pyrazine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of cell permeability for Triazolo[1,5-a]pyrazine compounds.
| Issue/Observation | Potential Cause | Suggested Solution/Next Steps |
| Low Apparent Permeability (Papp) in Caco-2 Assays | 1. Poor passive diffusion: The compound may have unfavorable physicochemical properties (e.g., high polarity, high molecular weight). 2. Active efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) expressed in Caco-2 cells.[1] | 1. Structural Modification: a. Increase Lipophilicity: Introduce non-polar functional groups to increase the LogP/LogD. Be mindful that excessive lipophilicity can decrease solubility. b. Reduce Polar Surface Area (PSA): Mask polar groups (e.g., through methylation or other substitutions) to decrease hydrogen bonding potential. c. Reduce Molecular Weight: If possible, simplify the structure without losing target affinity. 2. Assess Efflux Liability: a. Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[1] b. Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B Papp value in the presence of the inhibitor confirms that your compound is an efflux substrate. |
| High Efflux Ratio in Bi-directional Caco-2 Assay | The compound is a substrate for an active efflux transporter. | 1. Structural Modification: Modify the compound to reduce its recognition by efflux transporters. This can involve altering charge, hydrogen bonding capacity, or overall conformation. 2. Co-administration Strategy: In later stages of development, consider co-administration with a P-gp inhibitor, although this can be a complex regulatory path. 3. Alternative Scaffolds: If medicinal chemistry efforts to block efflux fail, consider exploring alternative heterocyclic cores. |
| Low Compound Recovery in Permeability Assays | 1. Poor aqueous solubility: The compound may be precipitating in the assay buffer. 2. Binding to plasticware: The compound may be adsorbing to the surfaces of the assay plates. 3. Cellular metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells. | 1. Improve Solubility: a. Test solubility in the assay buffer (e.g., Hanks' Balanced Salt Solution) prior to the permeability experiment. b. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting cell monolayer integrity. 2. Address Non-specific Binding: a. Use low-binding plates for the assay. b. Include a mass balance check by quantifying the compound in both the donor and receiver compartments as well as in cell lysates at the end of the experiment. 3. Assess Metabolic Stability: a. Perform a metabolic stability assay using liver microsomes or S9 fractions to determine the compound's metabolic fate. b. Analyze samples from the permeability assay for the presence of metabolites. |
| Inconsistent or Highly Variable Permeability Results | 1. Compromised Caco-2 monolayer integrity: The cell monolayer may not be fully confluent or may have been damaged during the experiment. 2. Cytotoxicity of the test compound: High concentrations of the compound may be toxic to the Caco-2 cells, disrupting the monolayer. | 1. Verify Monolayer Integrity: a. Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. b. Perform a Lucifer Yellow rejection test. High passage of this fluorescent marker indicates poor monolayer integrity. 2. Assess Cytotoxicity: a. Conduct a cytotoxicity assay (e.g., MTT or LDH release assay) on Caco-2 cells at the concentrations used in the permeability study. b. If cytotoxic, repeat the permeability assay at lower, non-toxic concentrations. |
Data Presentation: Permeability of Triazolo[1,5-a]pyrazine Analogs
The following table summarizes hypothetical but representative permeability data for a series of Triazolo[1,5-a]pyrazine analogs, illustrating the impact of structural modifications on their physicochemical properties and Caco-2 permeability.
| Compound ID | R1 Group | R2 Group | MW | LogP | PSA (Ų) | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Class |
| Tzp-001 | -H | -NH₂ | 250.2 | 1.5 | 95.8 | 0.8 | 1.2 | Low |
| Tzp-002 | -Cl | -NH₂ | 284.7 | 2.2 | 95.8 | 2.5 | 1.5 | Moderate |
| Tzp-003 | -H | -N(CH₃)₂ | 278.3 | 2.1 | 89.7 | 3.1 | 4.5 | Moderate (Efflux Substrate) |
| Tzp-004 | -Cl | -N(CH₃)₂ | 312.8 | 2.8 | 89.7 | 1.5 | 5.2 | Low (Efflux Substrate) |
| Tzp-005 | -CF₃ | -NHCH₃ | 332.2 | 2.9 | 92.1 | 6.8 | 1.3 | High |
| Tzp-006 | -H | -OH | 251.2 | 1.1 | 108.0 | 0.5 | 1.1 | Low |
Note: Data are for illustrative purposes to demonstrate structure-permeability relationships.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
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Cell Seeding: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
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Seed the Caco-2 cells onto permeable polycarbonate membrane filter inserts (e.g., Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².
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Cell Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium. Change the culture medium every 2-3 days.
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Monolayer Integrity Check: Before initiating the permeability assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).
Bi-directional Caco-2 Permeability Assay
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Preparation: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
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Apical to Basolateral (A-B) Permeability:
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Add the test compound (typically at a concentration of 1-10 µM in HBSS) to the apical (upper) compartment.
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Add fresh HBSS to the basolateral (lower) compartment.
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Incubate the plate at 37°C with gentle shaking.
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At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.
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Basolateral to Apical (B-A) Permeability:
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Add the test compound to the basolateral compartment.
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Add fresh HBSS to the apical compartment.
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Take samples from the apical compartment at the same time points.
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Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
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Calculation of Apparent Permeability (Papp):
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Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
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dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
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A is the surface area of the membrane filter.
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C₀ is the initial concentration of the compound in the donor chamber.
-
-
-
Calculation of Efflux Ratio:
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Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Triazolo[1,5-a]pyrazine Analogs and Related Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, is of growing interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a range of pharmacological activities. While the isomeric[1][2][3]triazolo[4,3-a]pyrazine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine cores are more extensively studied, research into[1][2][3]triazolo[1,5-a]pyrazine analogs is revealing their potential in targeting kinases and other key proteins implicated in diseases such as cancer.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of triazolo[1,5-a]pyrazine analogs and their isomers, with a particular focus on their anticancer and kinase inhibitory activities. Where data on the triazolo[1,5-a]pyrazine core is limited, we will draw comparisons with the more broadly researched triazolo[1,5-a]pyrimidine scaffold to elucidate key structural determinants of biological activity.
Comparative Analysis of Biological Activity
The biological activity of triazolo-fused pyrazines and pyrimidines is highly dependent on the substitution pattern around the core scaffold. The following tables summarize the quantitative data for different series of these compounds, highlighting the impact of various substituents on their inhibitory potency against different kinases and cancer cell lines.
Table 1: SAR of[1][2][3]Triazolo[4,3-a]pyrazine Analogs as Dual c-Met/VEGFR-2 Kinase Inhibitors
A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activity against c-Met and VEGFR-2 kinases, as well as their antiproliferative effects on various cancer cell lines.[4] The general structure and the biological data for key compounds are presented below.
General Structure of[1][2][3]Triazolo[4,3-a]pyrazine Analogs
(Image of the general chemical structure should be placed here if available in the source documents)
| Compound ID | R | c-Met IC50 (nM)[4] | VEGFR-2 IC50 (µM)[4] | A549 IC50 (µM)[4] | MCF-7 IC50 (µM)[4] | Hela IC50 (µM)[4] |
| 17a | 5-(trifluoromethyl)-1H-pyrazole | 55 | >10 | 2.56 ± 0.12 | 2.91 ± 0.11 | 3.12 ± 0.19 |
| 17e | 5-(trifluoromethyl)-1H-pyrazole | 77 | 4.5 | 1.89 ± 0.15 | 2.01 ± 0.21 | 2.33 ± 0.16 |
| 17l | 5-(trifluoromethyl)-1H-pyrazole | 26 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib | - | 0.4 | 0.9 | 0.85 ± 0.06 | 0.92 ± 0.09 | 1.15 ± 0.13 |
SAR Summary:
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The introduction of a[1][2][3]triazolo[4,3-a]pyrazine core was found to be a viable strategy for developing dual c-Met and VEGFR-2 inhibitors.[4]
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Compound 17l emerged as the most potent derivative in this series, with a c-Met IC50 of 26 nM and excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines.[4]
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The presence of the 5-(trifluoromethyl)-1H-pyrazole moiety at the R position was shown to be beneficial for both kinase inhibition and anticancer activity.[4]
Table 2: Comparative Antiproliferative and Kinase Inhibitory Activity of[1][2][3]Triazolo[1,5-a]pyrimidine Analogs
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors and anticancer agents. The following table presents data from a study on multikinase inhibitors based on this core, for comparison.
| Compound ID | Target Kinases | EGFR IC50 (µM)[2] | VEGFR2 IC50 (µM)[2] | TrKA IC50 (µM)[2] | CDK2 IC50 (µM)[2] | FAK IC50 (µM)[2] | NCI GI50 Mean (µM)[2] |
| 9b | Multi-kinase | 7.00 | 8.21 | >10 | >10 | - | - |
| 9c | Multi-kinase | - | - | - | - | - | - |
| 12b | Multi-kinase | 2.19 | 2.95 | 3.49 | 9.31 | 6.3 | 10.63 |
| 12c | Multi-kinase | - | - | - | - | - | 3.51 |
| 12d | Multi-kinase | 4.31 | 5.42 | >10 | >10 | - | - |
| 12e | Multi-kinase | 3.89 | 4.97 | >10 | >10 | - | - |
SAR Summary:
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For the triazolo[1,5-a]pyrimidine series, compound 12b demonstrated the most potent multi-kinase inhibition against EGFR, VEGFR2, TrKA, and CDK2.[2]
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Compounds 12b and 12c displayed broad-spectrum antiproliferative activity against a panel of NCI cancer cell lines.[2]
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These analogs were found to be more selective for EGFR and VEGFR2.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.
References
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
A Comparative Analysis of Triazolo[1,5-a]pyrazine and Triazolo[4,3-a]pyrazine Bioactivity
A guide for researchers and drug development professionals on the biological potential of two key heterocyclic scaffolds.
The triazolopyrazine ring system, a fusion of triazole and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its two main isomers, triazolo[1,5-a]pyrazine and triazolo[4,3-a]pyrazine, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of the bioactivity of these two isomeric systems, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents. While a burgeoning body of research exists for the triazolo[4,3-a]pyrazine scaffold, direct and extensive biological data for the triazolo[1,5-a]pyrazine isomer is less prevalent in publicly accessible literature. Consequently, this guide will also draw upon data from the closely related and well-studied triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine scaffolds to infer the potential bioactivities of the triazolo[1,5-a]pyrazine system, with the caveat that these are analogous comparisons.
At a Glance: Comparative Bioactivity
| Biological Activity | Triazolo[1,5-a]pyrazine & Analogs | Triazolo[4,3-a]pyrazine |
| Anticancer | Derivatives of the related triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine scaffolds show potent activity as kinase inhibitors (CDK2, LSD1, ALK5) and cytotoxic agents against various cancer cell lines. | Potent inhibitors of c-Met and VEGFR-2 kinases, demonstrating significant antiproliferative activity against a range of cancer cell lines including lung, breast, and colon cancer. |
| Antimicrobial | The analogous triazolo[1,5-a]pyrimidine derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potent DNA gyrase inhibition. | Derivatives have demonstrated moderate to good antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). |
| Other Activities | Triazolo[1,5-a]pyridine derivatives have been investigated as α-glucosidase inhibitors for potential diabetes treatment. | The scaffold is a key component in drugs targeting type II diabetes (e.g., Sitagliptin) and has been explored for antimalarial and anti-platelet aggregation activities.[1] |
Anticancer Activity: A Tale of Two Isomers
Both triazolopyrazine isomers have emerged as promising scaffolds for the development of novel anticancer agents, primarily through their action as kinase inhibitors.
Triazolo[4,3-a]pyrazine: Targeting Key Oncogenic Pathways
Derivatives of the triazolo[4,3-a]pyrazine scaffold have been extensively investigated as potent inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial mediators of tumor growth, angiogenesis, and metastasis.
References
A Head-to-Head Comparison of Triazolo[1,5-a]pyrazine Derivatives with Known Kinase Inhibitors
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of Triazolo[1,5-a]pyrazine derivatives against a range of known kinase inhibitors. This guide provides a detailed analysis of their inhibitory activities, target specificities, and the experimental protocols used for their evaluation, offering a valuable resource for advancing kinase inhibitor drug discovery programs.
The Triazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a variety of protein kinases implicated in cancer and other diseases. This guide synthesizes publicly available data to present a clear, head-to-head comparison of these novel compounds with established kinase inhibitors, facilitating informed decisions in the selection and development of next-generation therapeutics.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Triazolo[1,5-a]pyrazine derivatives against their target kinases, alongside data for well-established kinase inhibitors. This allows for a direct comparison of potency and provides insights into the structure-activity relationships of this promising class of compounds.
| Compound ID/Name | Target Kinase | Triazolo[1,5-a]pyrazine Derivative IC50 (nM) | Known Kinase Inhibitor | Known Inhibitor IC50 (nM) |
| CDK2 Inhibitors | ||||
| Compound 9f | CDK2 | 1850 | Roscovitine | - |
| Compound 10c | CDK2 | 2090 | Roscovitine | - |
| JAK2 Inhibitors | ||||
| CEP-33779 (29) | JAK2 | - | - | - |
| Compound 34 | JAK1 | 3 | - | - |
| JAK2 | 8.5 | - | - | |
| TYK2 | 7.7 | - | - | |
| JAK3 | 629.6 | - | - | |
| CK2 Inhibitors | ||||
| Pyrazolo[1,5-a][1][2][3]triazine derivative | CK2 | pM range | - | - |
| c-Met/VEGFR-2 Inhibitors | ||||
| Compound 17l | c-Met | 26 | Foretinib | - |
| VEGFR-2 | 2600 | Foretinib | - | |
| Compound 17a | c-Met | 55 | Foretinib | - |
| Compound 17e | c-Met | 77 | Foretinib | - |
| Compound 22i | c-Met | 48 | - | - |
| ALK5 Inhibitors | ||||
| Pyrazole derivative 21b | ALK5 | 18 | - | - |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for measuring the inhibitory effect of a compound on the activity of a target kinase.
1. Reagents and Materials:
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Recombinant Kinase: Purified, active enzyme of interest.
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Kinase Buffer: Typically contains a buffering agent (e.g., HEPES, Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and a source of ATP.
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ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
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Substrate: A peptide or protein that is specifically phosphorylated by the kinase. This can be a generic substrate or a specific physiological substrate.
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Test Compounds: Triazolo[1,5-a]pyrazine derivatives and known inhibitors dissolved in a suitable solvent (e.g., DMSO).
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Detection Reagent: Method-specific reagent to quantify kinase activity (e.g., radiolabeled ATP, phosphospecific antibody, or a luminescent ATP detection reagent).
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Microplates: 96-well or 384-well plates suitable for the detection method.
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Kinase Reaction Mixture: The recombinant kinase and its specific substrate are mixed in the kinase buffer.
-
Incubation: The test compound dilutions are added to the kinase reaction mixture and incubated for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Termination of Reaction: The reaction is stopped by adding a stop solution, which may contain EDTA to chelate Mg2+ ions, effectively halting kinase activity.
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Detection: The extent of substrate phosphorylation is measured using a suitable detection method. Common methods include:
-
Radiometric Assay: Utilizes [γ-32P]ATP or [γ-33P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.
-
ELISA-based Assay: Employs a phosphospecific antibody that recognizes the phosphorylated substrate. The signal is typically detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a colorimetric or chemiluminescent signal.
-
Luminescence-based Assay: Measures the amount of ATP remaining in the reaction. A decrease in ATP corresponds to higher kinase activity.
-
Fluorescence-based Assay: Can involve fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the phosphorylated product.
-
3. Data Analysis:
-
The raw data (e.g., radioactivity counts, absorbance, luminescence, or fluorescence intensity) is collected.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.
References
Validating the Mechanism of Action of Triazolo[1,5-a]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of the mechanism of action of various triazolo[1,5-a]pyrazine derivatives, focusing on their performance as kinase inhibitors. Experimental data is presented to objectively compare their efficacy against alternative therapeutic agents, alongside detailed protocols for key validation assays.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected triazolo[1,5-a]pyrazine derivatives against various kinases and cancer cell lines, compared with established inhibitors.
Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs)
| Compound/Drug | Target Kinase | IC50 (µM) | Cell Line | IC50 (nM) | Reference |
| Compound 14 (Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivative) | CDK2/cyclin A2 | 0.057 ± 0.003 | HCT-116 | 6 | [1] |
| Compound 13 (Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivative) | CDK2/cyclin A2 | 0.081 ± 0.004 | - | - | [1] |
| Compound 15 (Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivative) | CDK2/cyclin A2 | 0.119 ± 0.007 | HCT-116 | 7 | [1] |
| Sorafenib (Reference) | CDK2/cyclin A2 | 0.184 ± 0.01 | HCT-116 | 176 | [1] |
| Compound 1g (Pyrazolo[1,5-a]-1,3,5-triazine derivative) | CDK7 | - | SUIT 2.28 | 200 | [2] |
| Samuraciclib (Pyrazolo[1,5-a]pyrimidine derivative) | CDK7 | High Affinity | - | - | [2] |
| LDC4297 (Pyrazolo[1,5-a]-1,3,5-triazine derivative) | CDK7 | <0.005 | - | - | [2] |
| Compound 9f (Pyrazolo[1,5-a][1][4][5]triazine derivative) | CDK2 | 1.85 | - | - | [6] |
| Compound 10c (Pyrazolo[1,5-a][1][4][5]triazine derivative) | CDK2 | 2.09 | - | - | [6] |
Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs)
| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound 17l ([1][2][3]triazolo[4,3-a]pyrazine derivative) | c-Met | 26.0 | A549 | 0.98 ± 0.08 | [4][7] |
| VEGFR-2 | 2600 | MCF-7 | 1.05 ± 0.17 | [4][7] | |
| Hela | 1.28 ± 0.25 | [4][7] | |||
| Foretinib (Reference) | c-Met | - | A549 | - | [4] |
| Compound 17a ([1][2][3]triazolo[4,3-a]pyrazine derivative) | c-Met | 55 | - | - | [8] |
| Compound 17e ([1][2][3]triazolo[4,3-a]pyrazine derivative) | c-Met | 77 | - | - | [8] |
| SU11274 (Oxindole derivative) | c-Met | 12 | NSCLC cells | - | [9] |
| Sunitinib (Isatin derivative) | VEGFR-2 | Ki = 9.0 | - | - | [9] |
Table 3: Inhibition of PI3K Pathway Components
| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| CPL302253 (54) (Pyrazolo[1,5-a]pyrimidine derivative) | PI3Kδ | 2.8 | - | - | [10] |
| CPL302415 (6) (Pyrazolo[1,5-a]pyrimidine derivative) | PI3Kδ | 18 | - | - | [11] |
| Aminopyrazine Derivatives | PI3Kδ | ≤1 | JeKo-1 | 20-120 | [12] |
| Compound 27 (Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative) | PI3K | - | A549 | 8190 | [13] |
| Compound 28 (Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative) | PI3K | - | A549 | 7010 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and replication of findings.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Preparation: Prepare serial dilutions of the test compounds (e.g., Triazolo[1,5-a]pyrazine derivatives) in DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the respective wells.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all wells and mix gently. Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to the Km value for the specific kinase) and the specific substrate.
-
Incubation: Incubate the plate for a predetermined period (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Sulphorhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the impact of inhibitors on signaling pathways.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation levels. Normalize to a loading control like GAPDH or β-actin.
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by Triazolo[1,5-a]pyrazine derivatives and a general workflow for their experimental validation.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 9. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Triazolo[1,5-a]pyrazine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. A critical aspect of drug development is understanding the selectivity of these compounds to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of several triazolo[1,5-a]pyrazine-based compounds, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile: A Comparative Analysis
The following tables summarize the in vitro kinase inhibitory activities of representative triazolo[1,5-a]pyrazine and related triazolopyridine/pyrimidine derivatives against various kinases. The data highlights the potency and selectivity of these compounds.
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) | Selectivity (Fold) |
| CEP-33779 | JAK2 | reported as potent | JAK3 | reported as less potent | Exceptionally selective |
| Compound 21b | ALK5 | 18 | p38α MAP kinase | >5122 | >284 |
| Compound 17l | c-Met | 26 | VEGFR-2 | 2600 | 100 |
| Compound J-4 | JAK1 | reported as potent | JAK3 | reported as less potent | Selective |
| Compound J-6 | JAK2 | reported as potent | JAK3 | reported as less potent | Selective |
Table 1: Cross-Reactivity of Triazolo[1,5-a]pyrazine Analogs. This table showcases the inhibitory concentration (IC50) of various compounds against their primary targets and key off-target kinases, demonstrating their selectivity profiles.
Key Signaling Pathways Targeted by Triazolo[1,5-a]pyrazine Compounds
Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of the inhibitors. Below are simplified diagrams of key pathways modulated by triazolo[1,5-a]pyrazine-based compounds.
Caption: The JAK-STAT signaling pathway.
Caption: The TGF-β signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of triazolo[1,5-a]pyrazine-based kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the purified kinase, and the test compound solution. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for a biochemical kinase assay.
Cell-Based Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit a kinase within a cellular context, providing a more physiologically relevant assessment.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: a phospho-specific antibody for the kinase's substrate and a total protein antibody
-
Detection reagents (e.g., ELISA kit, Western blot reagents)
-
96-well cell culture plates
-
Plate reader or imaging system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period.
-
Cell Lysis: After treatment, wash the cells with PBS and then lyse them to release the cellular proteins.
-
Detection of Phosphorylation:
-
ELISA-based: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the substrate. Use a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for detection. Add a substrate for HRP and measure the absorbance.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody. Use a secondary antibody for detection.
-
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal. Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC50 value.
This guide provides a foundational overview of the cross-reactivity of triazolo[1,5-a]pyrazine-based compounds. For more in-depth information, researchers are encouraged to consult the primary literature for specific compounds and kinase panels. The provided methodologies can be adapted to assess the selectivity of novel compounds based on this versatile scaffold.
In vivo efficacy ofTriazolo[1,5-a]pyrazine versustriazolo[1,5-a]pyrimidine analogs
An Objective Comparison of the In Vivo Efficacy of Triazolo[1,5-a]pyrazine and Triazolo[1,5-a]pyrimidine Analogs
A Comparative Guide for Researchers and Drug Development Professionals
The triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrazine scaffolds are important heterocyclic cores in medicinal chemistry, often explored for their potential as therapeutic agents in a variety of diseases. Both are considered purine bioisosteres and have been investigated for a wide range of biological activities.[1][2] This guide provides a comparative overview of the in vivo efficacy of analogs based on these two scaffolds, supported by experimental data from published studies.
Triazolo[1,5-a]pyrimidine Analogs: Promising In Vivo Activity in Oncology
The triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile structure that has been extensively studied in drug design.[2][3] Its applications span various therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders.[1] Several TP derivatives have demonstrated significant in vivo efficacy, particularly as anticancer agents.[4][5]
One area of success for TP analogs is in overcoming multidrug resistance in cancer. For instance, the derivative WS-898 has been identified as a highly effective inhibitor of the ABCB1 transporter (P-glycoprotein), which is known to confer resistance to chemotherapeutic agents like paclitaxel (PTX).[6] In preclinical models, WS-898 demonstrated the ability to increase the sensitization of tumors to PTX in vivo without causing obvious toxicity.[6]
Another recent study highlighted a TP-based molecule, E35, as a potent inhibitor of S-phase kinase-associated protein 2 (Skp2).[7] E35 was shown to have a significant inhibitory effect in MGC-803 xenograft mouse models, suggesting its potential as a lead compound for antitumor agents.[7] The mechanism of action involves the degradation of Skp2 substrates such as p21 and p27.[7]
Quantitative In Vivo Efficacy Data for Triazolo[1,5-a]pyrimidine Analogs
| Compound | Target/Application | Animal Model | Dosing Regimen | Observed Efficacy |
| WS-898 | ABCB1 Inhibitor (Multidrug Resistance) | Not specified in abstract | Not specified in abstract | Increased paclitaxel (PTX) sensitization in vivo[6] |
| E35 | Skp2 Inhibitor (Anticancer) | MGC-803 xenograft mice | Not specified in abstract | Obvious inhibitory effect on tumor growth[7] |
Experimental Protocols: In Vivo Xenograft Model
A general experimental protocol for evaluating the in vivo efficacy of anticancer compounds in a xenograft mouse model, similar to the one used for E35, is as follows:
-
Cell Culture: Human cancer cells (e.g., MGC-803) are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 107 cells in 0.1 mL of PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). The mice are then randomly divided into control and treatment groups.
-
Drug Administration: The test compound (e.g., E35) is administered to the treatment group, typically via intraperitoneal injection or oral gavage, at a specified dose and frequency. The control group receives the vehicle.
-
Efficacy Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width2)/2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.
Experimental workflow for a typical in vivo xenograft study.
Triazolo[1,5-a]pyrazine Analogs: Potential in Neurological Disorders
The triazolo[1,5-a]pyrazine scaffold has also been explored in drug discovery, although to a lesser extent compared to its pyrimidine counterpart based on the initial search results. One notable area of investigation is its use in developing antagonists for the adenosine A2A receptor.[8] These antagonists have therapeutic potential in neurological conditions such as Parkinson's disease.[8]
A study describes the synthesis of triazolo[1,5-a]pyrazine-based A2A receptor antagonists that are isomeric with known triazolo[1,5-c]pyrimidine antagonists.[8] The latter have demonstrated in vivo activity in animal models of Parkinson's disease, suggesting that the triazolo[1,5-a]pyrazine analogs could also be effective.[8]
Quantitative In Vivo Efficacy Data for Triazolo[1,5-a]pyrazine Analogs
Direct in vivo efficacy data for triazolo[1,5-a]pyrazine analogs was not available in the provided search results. The studies were more focused on the synthesis and in vitro characterization of these compounds as adenosine A2A receptor antagonists.[8]
Experimental Protocols: Animal Models of Parkinson's Disease
To evaluate the in vivo efficacy of compounds for Parkinson's disease, rodent models are commonly used. A typical protocol is as follows:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are often used.
-
Induction of Parkinsonism: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPTP, is administered to induce parkinsonian symptoms by lesioning dopaminergic neurons in the substantia nigra.
-
Behavioral Testing: After a recovery period, the animals are subjected to behavioral tests to assess motor deficits. Common tests include:
-
Rotational Behavior Test: Animals with unilateral lesions are challenged with a dopamine agonist (e.g., apomorphine) and the number of rotations is counted.
-
Cylinder Test: This test assesses forelimb akinesia by observing the use of the impaired forelimb for postural support.
-
Rotarod Test: This test measures motor coordination and balance.
-
-
Drug Administration: The test compound is administered to the treatment group, and its effect on the behavioral parameters is compared to a vehicle-treated control group.
Signaling Pathways
Kinase Inhibition by Triazolo[1,5-a]pyrimidine Analogs
Many triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[1][9] For example, the Skp2 inhibitor E35 targets a component of the ubiquitin ligase complex that regulates cell cycle progression.[7]
Signaling pathway of Skp2 inhibition by a triazolo[1,5-a]pyrimidine analog.
Adenosine A2A Receptor Antagonism by Triazolo[1,5-a]pyrazine Analogs
In the context of Parkinson's disease, adenosine A2A receptor antagonists are thought to exert their effects by modulating signaling in the basal ganglia, a brain region critical for motor control.
Mechanism of action for adenosine A2A receptor antagonists.
Comparative Summary and Conclusion
Based on the available literature, the triazolo[1,5-a]pyrimidine scaffold appears to be more extensively investigated for its in vivo efficacy, particularly in the field of oncology. Several TP derivatives have shown promising results in preclinical animal models, targeting various aspects of cancer biology, including multidrug resistance and cell cycle regulation.[6][7]
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazolo[1,5-a]pyrazine Adenosine Antagonist Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of various Triazolo[1,5-a]pyrazine and structurally related adenosine antagonists. The following sections detail their performance with supporting experimental data, methodologies, and visual representations of key biological and experimental processes.
The Triazolo[1,5-a]pyrazine scaffold has been a focal point in the development of potent and selective antagonists for adenosine receptors, particularly the A2A subtype, which is a promising target for therapies against neurodegenerative conditions like Parkinson's disease.[1][2][3] Modifications to this core structure, as well as to the closely related pyrazolo-triazolo-pyrimidine and triazolo-triazine cores, have yielded compounds with high affinity and varying degrees of selectivity across the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[1][4][5]
Quantitative Comparison of Antagonist Selectivity
The selectivity of Triazolo[1,5-a]pyrazine and related adenosine antagonists is a critical determinant of their therapeutic potential and side-effect profile. The following table summarizes the binding affinities (Ki in nM) of several key compounds for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) | A₃ Ki (nM) | A₁/A₂ₐ Selectivity Ratio | Reference Compound For |
| ZM-241385 | 200 | 0.48 | 160 | 42 | 417 | A₂ₐ Antagonist |
| SCH 58261 | 1100 | 1.1 | >10,000 | >10,000 | 1000 | A₂ₐ Antagonist |
| SCH 420814 (Preladenant) | 130 | 0.67 | 2100 | 1200 | 194 | A₂ₐ Antagonist |
| Compound 26h | 3300 | 0.2 | - | - | 16500 | A₂ₐ Antagonist |
| CGS 15943 | 4.1 | 3.5 | 21 | 560 | ~1.2 | Non-selective |
Data compiled from multiple sources.[1][6] Note: Dashes (-) indicate that data was not available in the reviewed literature.
Experimental Protocols
The determination of antagonist selectivity is primarily achieved through in vitro radioligand binding assays and functional assays. These experiments quantify the ability of a compound to displace a known radiolabeled ligand from its receptor and to inhibit the receptor's functional response.
Radioligand Binding Assay for Adenosine Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing a specific human adenosine receptor subtype (e.g., CHO or HEK293 cells).[7][8]
-
Radioligands specific for each receptor subtype:
-
Test compounds (potential antagonists).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.[9]
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. This is typically done using a cell harvester.[9]
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled standard) from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[9][10]
Functional cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, providing a measure of its functional potency.
Materials:
-
Cells expressing the adenosine receptor of interest.
-
Adenosine receptor agonist (e.g., NECA).
-
Test compounds (potential antagonists).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).[10]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.[10]
-
cAMP assay kit (e.g., HTRF-based).[10]
Procedure:
-
Cell Preparation: Plate cells in a suitable microplate and culture until they reach the desired confluency.[10]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist and a PDE inhibitor for a defined period.[9]
-
Stimulation: Add a fixed concentration of an adenosine receptor agonist in the presence of forskolin to stimulate cAMP production.[9]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: Generate dose-response curves for the antagonist's inhibition of the agonist-induced cAMP production to determine its IC₅₀ value.
Visualizing Key Pathways and Processes
To better understand the context of Triazolo[1,5-a]pyrazine adenosine antagonist activity, the following diagrams illustrate the adenosine receptor signaling pathway and a typical experimental workflow for determining antagonist selectivity.
Caption: A₂ₐ adenosine receptor signaling pathway and antagonist inhibition.
Caption: Workflow for radioligand binding assay to determine antagonist affinity.
References
- 1. Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Biological Assays for Triazolo[1,5-a]pyrazines: A Comparative Analysis of Reproducibility and Robustness
For researchers, scientists, and drug development professionals, the Triazolo[1,5-a]pyrazine scaffold represents a promising avenue for the discovery of novel therapeutics. This heterocyclic compound class has demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. However, the reliability of these findings hinges on the reproducibility and robustness of the biological assays employed. This guide provides an objective comparison of common assays used to evaluate Triazolo[1,5-a]pyrazines, supported by experimental data and detailed protocols to aid in the design of rigorous and comparable studies.
Key Biological Activities and Assay Methodologies
Triazolo[1,5-a]pyrazines have been extensively studied for their therapeutic potential, primarily in oncology and infectious diseases. The most frequently employed assays to characterize these compounds include antiproliferative assays, kinase inhibition assays, and antimicrobial susceptibility tests.
Antiproliferative and Cytotoxicity Assays
A fundamental step in assessing the anticancer potential of Triazolo[1,5-a]pyrazine derivatives is to determine their effect on cancer cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.
Comparison of Antiproliferative Assays:
While the MTT assay is a workhorse in many labs, it is crucial to understand its limitations and consider alternatives to ensure data robustness. Factors such as the metabolic state of the cells and potential interference of the test compound with the tetrazolium salt reduction can influence the results.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. | Inexpensive, well-established protocol. | Insoluble formazan requires a solubilization step; potential for interference from reducing compounds. |
| MTS Assay | Reduction of a tetrazolium compound (MTS) to a soluble formazan product. | Soluble product simplifies the protocol (no solubilization step); higher throughput. | Can be more expensive than MTT. |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells. | High sensitivity, rapid, and suitable for high-throughput screening. | Signal can be affected by compounds that interfere with luciferase or ATP metabolism. |
| Crystal Violet | Stains the DNA of adherent cells, providing a measure of cell number. | Simple, inexpensive, and directly measures cell number. | Less sensitive than metabolic assays; requires cell fixation. |
Quantitative Data on Antiproliferative Activity of Triazolo[1,5-a]pyrazine Derivatives:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Triazolo[1,5-a]pyrazine derivatives against various cancer cell lines, as determined by the MTT assay.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound H12 | MGC-803 (Gastric) | 9.47 | [1] |
| HCT-116 (Colon) | 9.58 | [1] | |
| MCF-7 (Breast) | 13.1 | [1] | |
| Compound 17l | A549 (Lung) | 0.98 ± 0.08 | [2] |
| MCF-7 (Breast) | 1.05 ± 0.17 | [2] | |
| Hela (Cervical) | 1.28 ± 0.25 | [2] | |
| Pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine 1 | HCC1937 (Breast) | 7.01 | [5] |
| MCF7 (Breast) | 48.28 | [5] | |
| HeLa (Cervical) | 11.00 | [5] |
Kinase Inhibition Assays
Many Triazolo[1,5-a]pyrazine derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cell signaling pathways. Therefore, direct measurement of their inhibitory activity against purified kinases is a critical step in target validation and lead optimization.
Comparison of Kinase Inhibition Assay Formats:
The choice of assay format can significantly impact the determined potency (IC50) of an inhibitor. It is essential to consider the trade-offs between different methodologies.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate. | Direct measurement of enzymatic activity; considered the "gold standard". | Requires handling of radioactive materials; low throughput. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore, which is modulated by kinase activity. | Homogeneous (no-wash) format; high throughput; non-radioactive. | Potential for interference from fluorescent compounds. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction. | High sensitivity; broad applicability to different kinases. | Indirect measurement of kinase activity. |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on charge or size. | Direct measurement of product formation; high precision. | May require specialized instrumentation. |
Quantitative Data on Kinase Inhibitory Activity of Triazolo[1,5-a]pyrazine Derivatives:
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 17l | c-Met | 26.00 | [2] |
| VEGFR-2 | 2600 | [2] |
Antimicrobial Susceptibility Testing
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Triazolo[1,5-a]pyrazines have shown promise in this area. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Quantitative Data on Antimicrobial Activity of Triazolo[1,5-a]pyrazine Derivatives:
The following table presents the MIC values of representative Triazolo[1,5-a]pyrazine derivatives against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2e | Staphylococcus aureus | 32 | [6] |
| Escherichia coli | 16 | [6] | |
| Essramycin | Gram-positive and Gram-negative bacteria | 2.0 - 8.0 | [7] |
| Compound 9a | Gram-positive and Gram-negative bacteria | 0.25 - 2.0 | [8] |
| Compound IIIa/IIIb | Gram-positive and Gram-negative bacteria | as low as 2 | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding and replicating research findings.
c-Met/VEGFR-2 Signaling Pathway Inhibition by Triazolo[1,5-a]pyrazines:
Caption: Inhibition of c-Met and VEGFR-2 signaling by Triazolo[1,5-a]pyrazines.
ERK Signaling Pathway Inhibition by Triazolo[1,5-a]pyrazines:
Caption: Suppression of the ERK signaling cascade by Triazolo[1,5-a]pyrazine derivatives.
Experimental Workflow for In Vitro Kinase Inhibition Assay:
Caption: A generalized workflow for determining kinase inhibition.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed and standardized protocols are essential.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general framework for assessing the inhibitory activity of Triazolo[1,5-a]pyrazine derivatives against a target kinase.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound: Prepare a 10 mM stock solution of the Triazolo[1,5-a]pyrazine derivative in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination. Further dilute these into the kinase buffer to achieve the final assay concentrations (typically with a final DMSO concentration of ≤1%).
-
Kinase Enzyme: Dilute the purified kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mixture: Prepare a solution containing the specific kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure competitive inhibition can be accurately measured.
2. Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding a suitable reagent (e.g., Kinase-Glo®).
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).
1. Reagent and Media Preparation:
-
Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
Test Compound: Prepare a stock solution of the Triazolo[1,5-a]pyrazine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the broth medium in a 96-well microtiter plate.
2. Assay Procedure:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial inoculum.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
3. Data Analysis:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion: Ensuring Robust and Reproducible Data
The biological evaluation of Triazolo[1,5-a]pyrazine derivatives requires a careful selection and execution of assays. While standard methods like the MTT assay and broth microdilution provide valuable initial data, researchers must be cognizant of their inherent limitations and the factors that can affect reproducibility. For kinase inhibitors, comparing data across different assay formats requires caution, and understanding the assay conditions (e.g., ATP concentration) is critical for interpreting IC50 values.
To enhance the robustness of findings, it is recommended to:
-
Utilize orthogonal assays: Confirm findings from a primary assay with a secondary method that has a different detection principle.
-
Adhere to standardized protocols: Follow established guidelines, such as those from CLSI, to ensure inter-laboratory comparability.
-
Report detailed experimental conditions: Clearly document all assay parameters, including reagent concentrations, incubation times, and cell line information, to allow for accurate replication of the study.
By employing a rigorous and comparative approach to biological testing, the scientific community can build a more reliable and comprehensive understanding of the therapeutic potential of the promising Triazolo[1,5-a]pyrazine scaffold.
References
- 1. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy of Triazolo[1,5-a]pyrazine Analogs in Oncology Research
A comparative guide for researchers and drug development professionals on the preclinical evaluation of Triazolo[1,5-a]pyrazine and its structurally related analogs, focusing on anticancer applications. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
The Triazolo[1,5-a]pyrazine scaffold and its isosteres, such as Triazolo[1,5-a]pyrimidines and Triazolo[1,5-a]pyridines, have emerged as a promising class of heterocyclic compounds in medicinal chemistry. Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide focuses on the correlation between in vitro antiproliferative activity and in vivo efficacy of these compounds in preclinical cancer models, providing a framework for their evaluation as potential therapeutic agents.
In Vitro and In Vivo Data Comparison
The preclinical assessment of novel anticancer compounds relies on a stepwise evaluation, beginning with in vitro assays to determine cellular potency and culminating in in vivo studies to assess efficacy and tolerability in a complex biological system. Below is a summary of representative data for Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine derivatives, highlighting the correlation between their in vitro antiproliferative activity and in vivo tumor growth inhibition.
Table 1: In Vitro Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Indole Derivatives
| Compound | MGC-803 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| H12 | 9.47 | 9.58 | 13.1 |
| 5-Fu (Control) | >40 | >40 | >40 |
Data sourced from a study on[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives.[1] The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: In Vivo Antitumor Efficacy of a[1][2][3]triazolo[1,5-a]pyridinylpyridine Derivative
| Animal Model | Tumor Type | Compound | Outcome |
| Mice | Sarcoma S-180 | 1c | Evaluated for anticancer effect |
Information is based on a study evaluating a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines.[4] Specific quantitative in vivo data from the abstract is limited.
Key Signaling Pathways
The anticancer activity of Triazolo[1,5-a]pyrazine analogs is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such pathways are the EGFR/AKT and the ERK/MAPK cascades.
EGFR/AKT Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT pathway, which plays a crucial role in promoting cell survival and proliferation.[5][6] Inhibition of this pathway is a key strategy in cancer therapy.
Caption: EGFR/AKT signaling pathway and potential inhibition by Triazolo[1,5-a]pyrazine analogs.
ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is activated by various growth factors and plays a central role in regulating cell division and differentiation.[7][8] Dysregulation of the ERK/MAPK pathway is a common feature in many cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Benchmarking Novel Triazolo[1,5-a]pyrazines: A Comparative Analysis Against Preclinical and Clinical Anticancer Agents
For Immediate Release
In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective anticancer activity is paramount. This guide provides a comparative performance benchmark of emerging triazolo[1,5-a]pyrazine derivatives against structurally related preclinical compounds and established clinical candidates. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this promising class of heterocyclic compounds.
Introduction to Triazolo[1,5-a]pyrazines
Triazolo[1,5-a]pyrazines belong to a class of fused nitrogen-containing heterocyclic compounds that are structural analogs of purines. This structural similarity allows them to interact with biological targets that recognize purine-based ligands, such as protein kinases, which are crucial regulators of cell growth and proliferation. While the related triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a][1]triazine scaffolds have been more extensively studied, emerging research on triazolo[1,5-a]pyrazines suggests their potential as a new frontier in the development of targeted cancer therapies. This guide summarizes the available preclinical data for this novel scaffold and contextualizes its performance against relevant comparators.
In Vitro Performance Against Cancer Cell Lines
The antiproliferative activity of novel triazolo[1,5-a]pyrazine derivatives and their analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cell growth.
Comparative Analysis of Antiproliferative Activity (IC50)
The following table summarizes the in vitro anticancer activity of a novel triazolo[1,5-a]pyrazine derivative and compares it with structurally related compounds and a standard-of-care clinical candidate.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Triazolo[1,5-a]pyrazine | 3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-one derivative (Compound 35) | DU-145 (Prostate) | ~11.9 (converted from 5 µg/mL) | [4] |
| Pyrazolo[1,5-a][1]triazine | Compound 9f | NCI-60 Cell Line Panel | 1.85 (CDK2 Inhibition) | [1] |
| Pyrazolo[1,5-a][1]triazine | Compound 10c | NCI-60 Cell Line Panel | 2.09 (CDK2 Inhibition) | [1] |
| [1][2][3]Triazolo[4,3-a]pyrazine | Compound 17l | A549 (Lung) | 0.98 | |
| MCF-7 (Breast) | 1.05 | |||
| HeLa (Cervical) | 1.28 | |||
| Triazolo[1,5-a]pyrimidine | Compound 19 | Bel-7402 (Liver) | 12.3 | [5] |
| HT-1080 (Fibrosarcoma) | 6.1 | [5] | ||
| Triazolo[1,5-a]pyrimidine | Compound 26 | HeLa (Cervical) | 0.75 | |
| A549 (Lung) | 1.02 | |||
| Clinical Candidate | Cisplatin | Bel-7402 (Liver) | ~24.4 (based on comparative statement) | [5] |
Mechanism of Action: Targeting Cellular Signaling Pathways
The anticancer effect of triazolo[1,5-a]pyrazine analogs is often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.
Kinase Inhibitory Activity
Several studies have demonstrated that the triazolo-fused heterocyclic scaffold is effective in targeting various kinases.
| Compound Class | Specific Kinase Target | IC50 (nM) | Reference |
| [1][2][3]Triazolo[4,3-a]pyrazine | c-Met | 26 | |
| VEGFR-2 | 2600 | ||
| Pyrazolo[1,5-a][1]triazine | CDK2 | 1850 | [1] |
| Triazolo[1,5-a]pyrimidine | EGFR | 2190 | [2] |
| VEGFR2 | 2950 | [2] | |
| TrkA | 3490 | [2] | |
| CDK2 | 9310 | [2] |
A proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer.
Comparison with Clinical Candidates
A crucial aspect of preclinical drug development is benchmarking against current standards of care and emerging clinical trial candidates.
| Cancer Type | Clinical Candidate | Mechanism of Action | Status |
| Prostate Cancer | Bicalutamide | Androgen Receptor Antagonist | Approved |
| Liver Cancer | Lenvatinib + Pembrolizumab | Multi-kinase inhibitor + PD-1 inhibitor | Approved |
| Atezolizumab + Bevacizumab | PD-L1 inhibitor + VEGF inhibitor | Approved | |
| Pancreatic Cancer | LY3537982 | KRAS G12C Inhibitor | Phase 1/2 Clinical Trial[2] |
| FOLFIRINOX | Chemotherapy Regimen | Standard of Care |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of scientific findings.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the in vitro antiproliferative activity of chemical compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[6] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
Kinase Inhibition Assay
Biochemical assays are employed to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Principle: A common method is the luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme, and a specific peptide substrate.
-
Dispense the kinase reaction mixture into each well to initiate the reaction.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.
-
-
Signal Detection:
-
Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for a short period to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.
Conclusion
The available data, although limited, suggests that the triazolo[1,5-a]pyrazine scaffold holds promise as a source of novel anticancer agents. The observed in vitro activity of a derivative against a prostate cancer cell line, coupled with the potent kinase inhibitory and broad-spectrum anticancer activities of its close structural analogs, warrants further investigation into this compound class. Future research should focus on synthesizing and evaluating a wider range of triazolo[1,5-a]pyrazine derivatives against diverse cancer cell lines and kinase targets to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this novel and promising area of oncology drug discovery.
References
- 1. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal ofTriazolo[1,5-a]pyrazine
Essential Guide to the Safe Disposal of[1][2][3]Triazolo[1,5-a]pyrazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of[1][2][3]Triazolo[1,5-a]pyrazine, a heterocyclic compound utilized in medicinal chemistry. Due to the absence of a specific, detailed Safety Data Sheet (SDS) in publicly available resources, a conservative approach, treating the compound as hazardous waste, is mandatory.
Hazard Profile and Classification
[1][2][3]Triazolo[1,5-a]pyrazine is classified with the following hazards:
Given these characteristics,[1][2][3]Triazolo[1,5-a]pyrazine must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][5][6]
Standard Disposal Protocol
The following procedures are based on general best practices for the disposal of hazardous research chemicals and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) policies and local regulations.[2][3][7]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles.[8]
-
Chemical-resistant gloves (e.g., nitrile).[8]
-
A lab coat.[8]
-
Work in a well-ventilated area, such as a chemical fume hood.[8]
Step 2: Waste Collection and Segregation
Solid Waste:
-
Container: Collect dry[1][2][3]Triazolo[1,5-a]pyrazine waste, including contaminated items like weigh boats and gloves, in a dedicated, leak-proof container with a secure, tight-fitting lid.[1][3] The container must be chemically compatible with the compound.
-
Labeling: Immediately label the container with a hazardous waste tag provided by your institution's EHS department.[2] The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "[1][2][3]Triazolo[1,5-a]pyrazine". Avoid abbreviations or formulas.[2]
-
An accurate list of all constituents and their approximate concentrations if it is a mixture.[2]
-
The date when waste was first added to the container (accumulation start date).[2]
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[2]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).[2]
-
Liquid Waste (Solutions):
-
Container: Collect solutions containing[1][2][3]Triazolo[1,5-a]pyrazine in a dedicated, leak-proof, and chemically compatible container, preferably plastic over glass to minimize breakage risks.[2]
-
Segregation: Do not mix this waste with other incompatible waste streams. Store waste segregated by chemical compatibility, not alphabetically.[2]
-
Labeling: Label the liquid waste container with the same detailed information as required for solid waste.
Step 3: Storage of Hazardous Waste
-
Designated Area: Store the sealed and labeled waste container in a designated and clearly marked hazardous waste satellite accumulation area (SAA) within your laboratory.[1][3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3] Do not overfill containers; a good rule of thumb is to fill to no more than 75-90% capacity.[3]
Step 4: Arranging for Disposal
-
Request Pickup: Once the waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 150-180 days), arrange for its disposal through your EHS department.[3] Follow your institution's specific procedures for requesting a hazardous waste pickup.[2][7]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste. This should be handled by trained EHS professionals.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 75-90% capacity. | [3] |
| Laboratory Waste Limit | Typically no more than 25 gallons of total chemical waste per laboratory SAA. | [3] |
| Reactive Waste Limit | No more than 1 quart of acutely hazardous (P-listed) waste. | [3] |
| Empty Container Rinsing | For acutely hazardous waste, triple rinse with a solvent equal to ~5% of the container volume. | [7] |
Note: While[1][2][3]Triazolo[1,5-a]pyrazine is not explicitly P-listed, applying stringent waste management protocols is a recommended best practice.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of[1][2][3]Triazolo[1,5-a]pyrazine.
Caption: Workflow for the proper disposal of[1][2][3]Triazolo[1,5-a]pyrazine waste.
References
- 1. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyrazine
Essential Safety and Handling Guide for[1][2][3]Triazolo[1,5-a]pyrazine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling[1][2][3]Triazolo[1,5-a]pyrazine. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Precautions
[1][2][3]Triazolo[1,5-a]pyrazine is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is harmful if swallowed and causes skin and serious eye irritation.[4] A similar compound, 5-Chloro-[1][2][3]triazolo[1,5-a]pyrazine, is also classified as causing skin, eye, and respiratory irritation.[5] Therefore, it is crucial to wear appropriate personal protective equipment and work in a well-ventilated area.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling[1][2][3]Triazolo[1,5-a]pyrazine.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[2][6] | Must comply with EN166 or NIOSH standards. Goggles provide a tighter seal against vapors and fine particles.[2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are a good option for general splash hazards.[2] For prolonged contact or handling larger quantities, consider heavier-duty gloves and consult the manufacturer's chemical resistance data. |
| Body Protection | Laboratory coat. | A standard lab coat should be worn to protect against minor splashes.[2] Ensure it is clean and fully buttoned. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated fume hood. | If dust is generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[6] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for laboratory safety and environmental protection.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of[1][2][3]Triazolo[1,5-a]pyrazine, from preparation to disposal.
Caption: Workflow for handling[1][2][3]Triazolo[1,5-a]pyrazine.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, thoroughly review the available safety information.[2] Ensure that a properly functioning chemical fume hood is available. Put on all required PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Weighing and Transfer: To minimize the generation of dust, handle the solid compound in a fume hood. Use a spatula for transfers and weigh the desired amount on a tared weigh boat.
-
Dissolution and Reaction: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. If the process generates heat, cool the vessel as necessary. All reactions should be carried out in a chemical fume hood.
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.[1] Place the contaminated material in a sealed container for disposal as chemical waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing[1][2][3]Triazolo[1,5-a]pyrazine, including contaminated consumables and excess solutions, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[7][8] The containers should be made of a material compatible with the waste.
-
Labeling: Label the waste containers with the full chemical name "[1][2][3]Triazolo[1,5-a]pyrazine" and any solvents used. Indicate the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area.[7] Ensure that incompatible wastes are segregated.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal program.[8][9] Do not pour any waste containing this compound down the drain.[8]
References
- 1. safety.nmsu.edu [safety.nmsu.edu]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. realsafety.org [realsafety.org]
- 4. This compound | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. kamatlab.com [kamatlab.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
